molecular formula C21H26N4O3 B15558338 Vapendavir-d6

Vapendavir-d6

货号: B15558338
分子量: 388.5 g/mol
InChI 键: DKSVBVKHUICELN-PMRCVERTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Vapendavir-d6 is a useful research compound. Its molecular formula is C21H26N4O3 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C21H26N4O3

分子量

388.5 g/mol

IUPAC 名称

6-[1,1-dideuterio-2-[2,2,6,6-tetradeuterio-1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-3-ethoxy-1,2-benzoxazole

InChI

InChI=1S/C21H26N4O3/c1-3-26-21-18-6-5-17(14-19(18)28-24-21)27-13-10-16-8-11-25(12-9-16)20-7-4-15(2)22-23-20/h4-7,14,16H,3,8-13H2,1-2H3/i11D2,12D2,13D2

InChI 键

DKSVBVKHUICELN-PMRCVERTSA-N

产品来源

United States

Foundational & Exploratory

Chemical and physical properties of Vapendavir-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapendavir-d6 is the deuterium-labeled form of Vapendavir (B1682827), a potent, orally bioavailable antiviral compound. Vapendavir belongs to the "WIN" class of capsid-binding inhibitors, which target a broad spectrum of enteroviruses, including human rhinoviruses (HRV) and enterovirus 71 (EV71).[1] Due to its isotopic labeling, this compound serves as a critical internal standard for the quantification of Vapendavir in various experimental and clinical settings, such as mass spectrometry-based assays.[2] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, its mechanism of action, and detailed experimental protocols for its characterization.

Chemical and Physical Properties

Stable isotope labeling with deuterium (B1214612) (d6) provides a distinct mass signature for this compound, facilitating its use as an internal standard in quantitative analyses. While extensive experimental data for the physical properties of this compound are not publicly available, the following tables summarize the known properties of both this compound and its non-deuterated counterpart, Vapendavir. The physical and chemical properties of this compound are expected to be very similar to those of Vapendavir.

Table 1: Chemical Properties of this compound and Vapendavir

PropertyThis compoundVapendavir
Chemical Name 3-(ethoxy-d6)-6-[2-[1-(6-methyl-3-pyridazinyl)-4-piperidinyl]ethoxy]-1,2-benzisoxazole3-ethoxy-6-[2-[1-(6-methyl-3-pyridazinyl)-4-piperidinyl]ethoxy]-1,2-benzisoxazole
Synonyms BTA798-d6BTA798
Molecular Formula C21H20D6N4O3[3]C21H26N4O3[4]
Molecular Weight 388.49 g/mol [3]382.5 g/mol [4]
CAS Number 2012598-53-5[2]439085-51-5[4]

Table 2: Physical Properties of Vapendavir

PropertyValue
Appearance Crystalline solid[5]
Solubility Chloroform: 10 mg/mL, DMF: 1 mg/mL[6]
Storage Temperature -20°C[5]
Stability ≥ 4 years at -20°C[5]

Antiviral Mechanism of Action

Vapendavir exerts its antiviral activity by acting as a capsid-binding inhibitor.[7] It specifically targets a hydrophobic pocket within the viral protein 1 (VP1) of picornaviruses.[8] The binding of Vapendavir to this pocket stabilizes the viral capsid, preventing the conformational changes that are necessary for the virus to attach to host cell receptors and subsequently uncoat to release its viral RNA into the cytoplasm.[9] By locking the capsid in a rigid, non-infectious conformation, Vapendavir effectively neutralizes the virus particle and inhibits viral replication at an early stage.[9]

G Antiviral Mechanism of Vapendavir cluster_virus Picornavirus Lifecycle cluster_drug Vapendavir Action Virus Virus Particle Attachment Attachment to Host Cell Receptor Virus->Attachment Uncoating Viral Uncoating & RNA Release Attachment->Uncoating Replication Viral Replication Uncoating->Replication Assembly Assembly of New Virions Replication->Assembly Release Release of Progeny Viruses Assembly->Release Vapendavir Vapendavir VP1_Binding Binds to VP1 Capsid Pocket Vapendavir->VP1_Binding Capsid_Stabilization Capsid Stabilization VP1_Binding->Capsid_Stabilization Inhibition Inhibition of Uncoating Capsid_Stabilization->Inhibition Inhibition->Uncoating Blocks

Caption: Antiviral mechanism of Vapendavir.

Experimental Protocols

Cytopathic Effect (CPE) Reduction Assay

The cytopathic effect (CPE) reduction assay is a fundamental method used to determine the in vitro antiviral efficacy of compounds like Vapendavir.[7] This assay measures the ability of a compound to protect host cells from virus-induced cell death.[7]

Methodology:

  • Cell Seeding:

    • Seed a 96-well microplate with a suitable host cell line (e.g., HeLa cells) at a density that will result in a confluent monolayer after overnight incubation.[10]

  • Compound Preparation:

    • Prepare a stock solution of Vapendavir in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in cell culture medium to obtain a range of desired test concentrations.[1]

  • Infection:

    • Infect the confluent cell monolayers with a pre-titered virus stock at a specific multiplicity of infection (MOI).

  • Treatment:

    • Add the various dilutions of Vapendavir to the infected cell cultures.

    • Include appropriate controls:

      • Virus control (cells + virus, no compound)

      • Cell control (cells only, no virus, no compound)

      • Compound toxicity control (cells + compound, no virus)

  • Incubation:

    • Incubate the plates at the optimal temperature and CO2 concentration for the specific virus and cell line until the virus control wells show approximately 80-100% CPE.[1]

  • Quantification of Cell Viability:

    • Assess cell viability using a suitable method, such as staining with neutral red or crystal violet, followed by spectrophotometric measurement of the absorbance.[5]

  • Data Analysis:

    • Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the viral CPE by 50%.

    • Determine the 50% cytotoxic concentration (CC50) from the compound toxicity control wells.

    • Calculate the selectivity index (SI) as the ratio of CC50 to EC50 (SI = CC50/EC50), which is an indicator of the compound's therapeutic window.

G Experimental Workflow for CPE Reduction Assay Start Start Cell_Seeding Seed 96-well plate with host cells Start->Cell_Seeding Incubate_1 Incubate overnight Cell_Seeding->Incubate_1 Infection Infect cells with virus Incubate_1->Infection Compound_Prep Prepare serial dilutions of Vapendavir Treatment Add Vapendavir dilutions to infected cells Compound_Prep->Treatment Infection->Treatment Incubate_2 Incubate until CPE in virus control Treatment->Incubate_2 Staining Stain for cell viability Incubate_2->Staining Measurement Measure absorbance Staining->Measurement Data_Analysis Calculate EC50, CC50, and Selectivity Index Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a CPE Reduction Assay.

References

Vapendavir-d6 as an Internal Standard: A Technical Guide to its Mechanism of Action in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical mechanism of action and practical application of Vapendavir-d6 as a deuterated internal standard for the quantitative analysis of the antiviral agent Vapendavir (B1682827). While specific experimental data on this compound is not publicly available, this document outlines the core principles and expected methodologies based on established practices in mass spectrometry and bioanalysis.

Introduction: The Role of Internal Standards in Bioanalysis

In quantitative liquid chromatography-mass spectrometry (LC-MS) assays, an internal standard (IS) is crucial for ensuring accuracy and precision.[1] An ideal IS is a compound with physicochemical properties very similar to the analyte of interest. It is added at a known concentration to all samples, including calibrators and quality controls, to correct for variability during the analytical process. Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium, are considered the gold standard for quantitative bioanalysis due to their near-identical chemical behavior to the unlabeled analyte.[1]

Vapendavir is a potent, orally bioavailable antiviral compound that targets a broad spectrum of enteroviruses by acting as a capsid-binding inhibitor.[2][3] It stabilizes the viral capsid, preventing viral entry and uncoating.[3] For the accurate quantification of Vapendavir in biological matrices during preclinical and clinical development, a robust bioanalytical method is essential. This compound, a deuterated analog of Vapendavir, would be the ideal internal standard for such assays.

Mechanism of Action of this compound as an Internal Standard

The utility of this compound as an internal standard is not related to any pharmacological activity but is entirely based on its behavior during the analytical process. Its mechanism of action is to mimic Vapendavir throughout sample preparation and LC-MS/MS analysis, thereby compensating for potential sources of error.

Key aspects of its mechanism of action include:

  • Co-elution with the Analyte: this compound is expected to have the same chromatographic retention time as Vapendavir. This co-elution ensures that both compounds are subjected to the same matrix effects at the same time.[4] Matrix effects, such as ion suppression or enhancement, are a significant source of variability in bioanalysis.[5]

  • Identical Extraction Recovery: During sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, any loss of the analyte (Vapendavir) will be mirrored by a proportional loss of the internal standard (this compound).[6]

  • Similar Ionization Efficiency: In the mass spectrometer's ion source, this compound is expected to ionize with the same efficiency as Vapendavir. This allows for the normalization of the analyte's signal to the internal standard's signal, correcting for fluctuations in instrument performance.[6]

  • Mass-based Differentiation: Despite these similarities, this compound can be distinguished from Vapendavir by the mass spectrometer due to its higher mass-to-charge ratio (m/z). This mass difference is the basis for their separate detection and quantification.[6]

Hypothetical Quantitative Data for a Vapendavir Bioanalytical Assay

The following tables present hypothetical yet realistic quantitative data for an LC-MS/MS method for Vapendavir using this compound as an internal standard.

Table 1: Mass Spectrometry Parameters

ParameterVapendavir (Analyte)This compound (Internal Standard)
Parent Ion (Q1) m/z [M+H]⁺[M+H]⁺ + 6
Product Ion (Q3) m/z Fragment 1Fragment 1
Collision Energy (eV) Optimized ValueOptimized Value
Polarity PositivePositive

Table 2: Chromatographic Conditions

ParameterValue
Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Flow Rate 0.4 mL/min
Gradient Linear gradient from 5% to 95% B over 5 minutes
Retention Time ~ 3.5 minutes
Injection Volume 5 µL

Table 3: Calibration Curve Performance

Concentration (ng/mL)Analyte/IS Peak Area Ratio
10.012
50.058
200.235
1001.18
5005.92
200023.65
Linear Range 1 - 2000 ng/mL
Correlation Coefficient (r²) > 0.995

Detailed Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a common and straightforward method for extracting small molecules like Vapendavir from plasma samples.[7]

  • Sample Aliquoting: Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 500 ng/mL in methanol) to each tube.

  • Vortexing: Briefly vortex the samples to ensure thorough mixing.

  • Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to each sample.

  • Vortexing: Vortex vigorously for 1 minute to facilitate complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase to increase sensitivity.

  • Injection: Inject the prepared sample into the LC-MS/MS system.

LC-MS/MS Analysis

The analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions for Vapendavir and this compound are monitored. The peak area ratio of the analyte to the internal standard is then used to construct a calibration curve and quantify the unknown samples.

Visualizations

The following diagrams illustrate the core concepts described in this guide.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (containing Vapendavir) add_is Add this compound (Internal Standard) plasma->add_is precipitate Protein Precipitation (e.g., with Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc LC Separation (Co-elution) supernatant->lc ms Mass Spectrometry (Detection) lc->ms data Data Processing (Peak Area Ratio) ms->data quantification Quantification of Vapendavir data->quantification

Caption: Experimental workflow for the quantification of Vapendavir using this compound as an internal standard.

G cluster_virus Picornavirus vp1 VP1 Capsid Protein (with Hydrophobic Pocket) stabilization Capsid Stabilization vp1->stabilization Leads to vapendavir Vapendavir vapendavir->vp1 Binds to inhibition Inhibition of Viral Entry and Uncoating stabilization->inhibition

Caption: Mechanism of action of Vapendavir as a capsid-binding inhibitor.

Conclusion

This compound, as a deuterated internal standard, is theoretically the ideal tool for the accurate and precise quantification of Vapendavir in biological matrices. Its mechanism of action is to perfectly mimic the behavior of the unlabeled analyte throughout the bioanalytical process, thereby correcting for variations in sample preparation and instrument response. The use of such a stable isotope-labeled internal standard is highly recommended by regulatory agencies and is a cornerstone of robust bioanalytical method development in the pharmaceutical industry. While this guide is based on established principles, the development of any specific bioanalytical assay would require empirical determination and validation of all parameters.

References

Vapendavir-d6: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the integrity of deuterated compounds like Vapendavir-d6 is paramount for reliable and reproducible experimental outcomes. This technical guide provides an in-depth overview of the stability profile and recommended storage conditions for this compound, drawing upon available data for Vapendavir and established best practices for the handling of deuterated small molecules and antiviral agents.

Overview of this compound Stability

This compound is the deuterium-labeled version of Vapendavir, a potent, orally bioavailable antiviral compound that acts as a capsid binder, inhibiting the replication of a broad spectrum of picornaviruses. The substitution of hydrogen with deuterium (B1214612) can enhance metabolic stability. While specific stability-indicating studies on this compound are not extensively published, data on Vapendavir and general principles of deuterated compound stability provide a strong foundation for its proper handling and storage.

The solid form of Vapendavir has been shown to be stable for at least four years when stored at -20°C.[1] It is anticipated that this compound exhibits a similar long-term stability profile in its solid state under these conditions. The diphosphate (B83284) salt form of Vapendavir is noted to have greater water solubility and stability compared to the free base, a characteristic that may extend to its deuterated counterpart.[2]

For solutions, stability is dependent on the solvent used and the storage conditions. Stock solutions are typically prepared in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[3][4]

Recommended Storage Conditions

To maintain the chemical and isotopic integrity of this compound, the following storage conditions are recommended. These are based on information for Vapendavir and general guidelines for deuterated compounds.

FormStorage TemperatureAdditional Recommendations
Solid (Lyophilized Powder) -20°C (long-term)Store in a tightly sealed container, protected from light and moisture. A desiccator can provide additional protection against humidity.
2-8°C (short-term)For immediate use, short-term storage in a refrigerator is acceptable. Minimize exposure to ambient conditions.
Solution in Organic Solvent (e.g., DMSO) -20°C or -80°CAliquot into single-use vials to avoid repeated freeze-thaw cycles. Purge with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation.

Forced Degradation and Stability-Indicating Methods

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. While specific forced degradation data for this compound is not publicly available, the following table illustrates a hypothetical degradation profile based on typical studies of small molecule antivirals.[5][6][7][8]

Stress ConditionReagent/ParametersHypothetical % DegradationMajor Degradants
Acid Hydrolysis 0.1 M HCl at 60°C for 24h15%Hydrolytic products
Alkaline Hydrolysis 0.1 M NaOH at 60°C for 8h25%Hydrolytic products
Oxidation 6% H₂O₂ at 25°C for 12h20%Oxidation products
Thermal Degradation Dry heat at 80°C for 48h10%Thermally induced isomers/degradants
Photolytic Degradation ICH Q1B conditions (1.2 million lux hours and 200 watt hours/square meter)18%Photodegradation products

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the stability of this compound.

Preparation of Stock and Working Solutions

Objective: To prepare this compound solutions for use in stability studies and other assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Sterile, amber vials with airtight seals

  • Calibrated analytical balance and pipettes

Protocol:

  • Allow the sealed vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Under an inert atmosphere (e.g., in a glove box or using a gentle stream of argon/nitrogen), accurately weigh the desired amount of this compound.

  • Transfer the solid to a sterile, amber vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Seal the vial tightly and vortex until the solid is completely dissolved. Sonication may be used to aid dissolution.

  • For long-term storage, purge the headspace of the vial with inert gas before sealing and store at -20°C or -80°C.

Forced Degradation Study Protocol

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in acetonitrile/water)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 6% (w/v)

  • Water bath or oven

  • Photostability chamber

  • Validated stability-indicating HPLC method

Protocol:

  • Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 24 hours). Withdraw aliquots at specified time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Alkaline Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate at 60°C for a defined period (e.g., 8 hours). Withdraw aliquots at specified time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix equal volumes of the this compound stock solution and 6% H₂O₂. Keep at room temperature for a defined period (e.g., 12 hours). Withdraw aliquots at specified time points and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Store the solid this compound in an oven at a high temperature (e.g., 80°C) for a defined period (e.g., 48 hours). Also, store a solution of this compound under the same conditions. At specified time points, prepare solutions from the solid or dilute the stored solution for HPLC analysis.

  • Photostability: Expose the solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light. Analyze the samples by HPLC.

Visualizations

The following diagrams illustrate key workflows related to this compound stability and handling.

G cluster_prep Solution Preparation start Equilibrate Solid this compound weigh Weigh Solid Under Inert Atmosphere start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate Until Dissolved dissolve->vortex store Store Stock Solution at -20°C/-80°C vortex->store

Workflow for this compound Stock Solution Preparation.

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_analysis Analysis acid Acid Hydrolysis (0.1M HCl, 60°C) sampling Sample at Time Points acid->sampling base Alkaline Hydrolysis (0.1M NaOH, 60°C) base->sampling oxidation Oxidation (6% H2O2, 25°C) oxidation->sampling thermal Thermal (Solid & Solution, 80°C) thermal->sampling photo Photolytic (ICH Q1B) photo->sampling neutralize Neutralize (for Acid/Base) sampling->neutralize dilute Dilute with Mobile Phase sampling->dilute neutralize->dilute hplc Analyze by Stability-Indicating HPLC dilute->hplc

Workflow for a Forced Degradation Study.

References

Vapendavir-d6: A Technical Guide for Antiviral Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapendavir-d6 is the deuterated form of Vapendavir (B1682827), a potent, orally bioavailable antiviral compound. Vapendavir belongs to the "WIN" class of capsid-binding inhibitors, which target a broad spectrum of enteroviruses, including human rhinoviruses (HRV) and enterovirus 71 (EV71).[1] Its mechanism of action involves stabilizing the viral capsid, thereby preventing viral entry and uncoating.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, in vitro efficacy, and the experimental protocols used for its evaluation.

Chemical Properties

PropertyValueReference
CAS Number 2012598-53-5[3][4][5][6]
Molecular Formula C21H20D6N4O3[3][4][5]
Molecular Weight 388.49 g/mol [3][4][5]
Unlabeled CAS Number 439085-51-5[5]
Unlabeled Molecular Formula C21H26N4O3

Mechanism of Action: Capsid Stabilization

Vapendavir functions as a capsid-binding agent, specifically targeting a hydrophobic pocket within the viral protein 1 (VP1) of picornaviruses.[2][7][8] This binding event is crucial as it stabilizes the viral capsid, rendering it rigid and preventing the conformational changes necessary for the virus to attach to host cell receptors and subsequently release its RNA genome into the cytoplasm (a process known as uncoating).[2][7] By locking the capsid in a non-infectious conformation, Vapendavir effectively neutralizes the virus particle at an early stage of the infection cycle.[2][8]

Vapendavir Vapendavir VP1_Pocket VP1 Hydrophobic Pocket Vapendavir->VP1_Pocket Binds to Viral_Capsid Viral Capsid VP1_Pocket->Viral_Capsid Stabilizes Uncoating Viral Uncoating & RNA Release Viral_Capsid->Uncoating Prevents Host_Cell Host Cell Infection Infection Uncoating->Infection Leads to

Vapendavir's mechanism of action against picornavirus entry.

In Vitro Antiviral Activity

Vapendavir has demonstrated potent and broad-spectrum activity against a variety of clinically relevant picornaviruses. The efficacy is typically quantified by the 50% effective concentration (EC50), which is the concentration of the drug that inhibits the viral cytopathic effect by 50%.

VirusCell LineEC50 (ng/mL)EC50 (µM)Reference
Human Rhinovirus 2 (HRV2)HeLa Ohio1-[7]
Human Rhinovirus 14 (HRV14)HeLa Ohio5-[7]
39 HRV Clinical Isolates (median)HeLa Ohio7.3-[7]
Enterovirus 71 (EV71) (average)--0.7[7][9]
21 EV71 Isolates--0.5-1.4[7][10]

Experimental Protocols

Cytopathic Effect (CPE) Reduction Assay

A fundamental method for determining the in vitro antiviral potency of Vapendavir is the cytopathic effect (CPE) reduction assay.[1][2][7] This assay measures the ability of the compound to protect host cells from virus-induced death.

Methodology:

  • Cell Seeding: Susceptible cells, such as HeLa cells, are seeded in 96-well plates and incubated to form a confluent monolayer.[7][8]

  • Compound Preparation: Vapendavir is serially diluted to create a range of concentrations.[7][8]

  • Infection: The cell monolayers are infected with a known titer of the target virus.[7]

  • Treatment: The diluted Vapendavir is added to the infected cells.[7][8]

  • Incubation: Plates are incubated until the virus-only control wells exhibit complete CPE.[7]

  • Readout: Cell viability is assessed using a colorimetric method, such as the MTS assay.[7][8]

  • Data Analysis: The EC50 value is calculated as the concentration of Vapendavir that results in a 50% reduction of the viral CPE compared to the virus control.[7]

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Host Cells C Infect Cells with Virus A->C B Prepare Vapendavir Dilutions D Add Vapendavir Dilutions B->D C->D E Incubate Plates D->E F Assess Cell Viability (MTS) E->F G Calculate EC50 F->G

Workflow for a Cytopathic Effect (CPE) Reduction Assay.

Clinical Development

Vapendavir has been evaluated in clinical trials for its efficacy and safety in treating rhinovirus infections, particularly in patients with underlying respiratory conditions such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[7][11][12][13] Phase 2 studies have shown that Vapendavir can significantly reduce the severity of upper respiratory symptoms in asthmatic adults with naturally acquired rhinovirus infections.[11] In COPD patients, Vapendavir treatment has been associated with improved respiratory symptoms and a reduction in viral load.[12][14]

Conclusion

This compound serves as a critical tool for researchers in the field of antiviral drug development. Its well-defined mechanism of action as a capsid binder, coupled with its potent and broad-spectrum activity against clinically significant enteroviruses, makes it a valuable compound for further investigation. The detailed experimental protocols and established efficacy data provide a solid foundation for its use in preclinical and clinical research settings.

References

Methodological & Application

Application Note and Protocol for the Quantification of Vapendavir in Human Plasma using Vapendavir-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapendavir is an orally bioavailable antiviral compound that acts as a capsid-binding inhibitor, showing broad-spectrum activity against enteroviruses, including human rhinoviruses (HRV) and enterovirus 71 (EV71).[1] Its mechanism involves stabilizing the viral capsid, which prevents the virus from attaching to host cells and releasing its RNA.[2] Accurate quantification of Vapendavir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.

This document provides a detailed protocol for the determination of Vapendavir in human plasma using a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Vapendavir-d6, ensures high accuracy and precision by compensating for variability in sample preparation and instrument response.[3] Deuterated internal standards are considered the gold standard in quantitative bioanalysis as they co-elute with the analyte and exhibit similar ionization behavior, correcting for matrix effects.[4][5]

Principle of the Method

A known concentration of this compound is added to plasma samples, which are then subjected to protein precipitation to extract the analyte and the internal standard. The resulting supernatant is analyzed by LC-MS/MS. The concentration of Vapendavir in the samples is determined by comparing the peak area ratio of Vapendavir to this compound against a calibration curve prepared in a blank biological matrix.[3]

Experimental Protocols

Materials and Reagents
  • Vapendavir reference standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Human plasma (K2EDTA)

  • Deionized water

Stock and Working Solutions
  • Vapendavir Stock Solution (1 mg/mL): Accurately weigh and dissolve Vapendavir in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Vapendavir Working Solutions: Prepare serial dilutions of the Vapendavir stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.

  • This compound Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation
  • Label polypropylene (B1209903) tubes for calibration standards, quality control (QC) samples, and unknown samples.

  • Add 50 µL of the appropriate Vapendavir working solution (for calibration and QC samples) or blank diluent (for unknown samples) to the corresponding tubes.

  • Pipette 100 µL of human plasma into each tube.

  • Add 200 µL of the this compound internal standard working solution (50 ng/mL in acetonitrile) to all tubes.

  • Vortex each tube for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the clear supernatant to autosampler vials.

  • Inject 5 µL of the prepared sample into the LC-MS/MS system.[6]

LC-MS/MS Conditions

Liquid Chromatography

ParameterCondition
Column C18 reverse phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 30% B, increase to 95% B over 2.5 min, hold for 1 min, return to 30% B and re-equilibrate for 1.5 min.
Column Temperature 40°C
Injection Volume 5 µL
Run Time 5 minutes

Mass Spectrometry

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Vapendavir: m/z [M+H]⁺ → [product ion]⁺this compound: m/z [M+H+6]⁺ → [product ion+6]⁺
Source Temperature 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 9 psi

Note: The specific m/z transitions for Vapendavir and its product ion would need to be determined experimentally by infusing a standard solution into the mass spectrometer.

Data Presentation

The following tables summarize the expected quantitative performance of the validated method.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Regression ModelCorrelation Coefficient (r²)
Vapendavir1 - 2000Linear, 1/x² weighting≥ 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%) (n=18)
LLOQ1≤ 1585 - 115≤ 1585 - 115
Low3≤ 1090 - 110≤ 1090 - 110
Medium150≤ 1090 - 110≤ 1090 - 110
High1500≤ 1090 - 110≤ 1090 - 110

LLOQ: Lower Limit of Quantification

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Matrix Effect (%)
Low392.598.7
High150095.1101.2

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add this compound IS (200 µL) plasma->is precip Protein Precipitation (Vortex) is->precip cent Centrifugation precip->cent super Collect Supernatant cent->super inject Inject 5 µL into LC-MS/MS super->inject lc Chromatographic Separation (C18 Column) inject->lc ms Mass Spectrometric Detection (MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quant Quantification using Calibration Curve ratio->quant

Caption: Experimental workflow for Vapendavir quantification.

internal_standard_principle cluster_process Analytical Process cluster_analyte Analyte (Vapendavir) cluster_is Internal Standard (this compound) sample Initial Sample extraction Sample Preparation (e.g., Extraction) sample->extraction analysis LC-MS/MS Analysis extraction->analysis result Result = Ratio (S_A / S_IS) Compensates for variations analysis->result analyte_initial Amount A analyte_extracted Amount A' analyte_initial->analyte_extracted Loss analyte_signal Signal S_A analyte_extracted->analyte_signal Ionization Variation is_initial Known Amount IS is_extracted Amount IS' is_initial->is_extracted Same Loss is_signal Signal S_IS is_extracted->is_signal Same Ionization Variation

Caption: Principle of using a deuterated internal standard.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and accurate approach for the quantification of Vapendavir in human plasma. This methodology is suitable for supporting pharmacokinetic and clinical studies of this promising antiviral agent. The use of a stable isotope-labeled internal standard is critical for mitigating analytical variability and ensuring the generation of high-quality bioanalytical data.[7][8]

References

Standard Operating Procedure for the Quantification of Vapendavir using Vapendavir-d6 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Vapendavir is a potent, orally bioavailable antiviral compound that demonstrates broad-spectrum activity against a range of picornaviruses, including rhinoviruses and enteroviruses.[1] Its mechanism of action is centered on its function as a capsid binder. Vapendavir inserts into a hydrophobic pocket within the viral protein 1 (VP1), stabilizing the capsid and preventing the conformational changes necessary for viral entry and uncoating.[1] Accurate quantification of Vapendavir in biological matrices is crucial for pharmacokinetic studies, dose-response evaluations, and overall drug development.

This document provides a detailed standard operating procedure (SOP) for the quantification of Vapendavir in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Vapendavir-d6 as the internal standard (IS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.[2]

2. Principle

This method utilizes protein precipitation for the extraction of Vapendavir and its deuterated internal standard, this compound, from human plasma. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in the positive electrospray ionization (ESI) mode. Quantification is achieved by multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for both Vapendavir and this compound. The ratio of the peak area of Vapendavir to that of this compound is used to determine the concentration of Vapendavir in the unknown samples by interpolation from a calibration curve.

Mechanism of Action: Vapendavir Inhibition of Picornavirus Entry

Vapendavir does not directly interact with host cell signaling pathways. Instead, it physically obstructs the viral replication cycle at the entry and uncoating stage. The following diagram illustrates the general mechanism of picornavirus entry and the inhibitory action of Vapendavir.

G cluster_virus Picornavirus cluster_host Host Cell V Virion Receptor Host Cell Receptor V->Receptor 1. Attachment VP1 VP1 Capsid Protein Endosome Endosome VP1->Endosome Prevents conformational change & stabilizes capsid RNA Viral RNA Cytoplasm Cytoplasm RNA->Cytoplasm Replication Receptor->Endosome 2. Endocytosis Endosome->RNA 3. Uncoating & RNA Release Vapendavir Vapendavir Vapendavir->VP1 Binds to hydrophobic pocket

Vapendavir binds to the VP1 capsid protein, preventing viral uncoating and RNA release.

3. Materials and Reagents

  • Vapendavir reference standard (purity ≥98%)

  • This compound internal standard (purity ≥98%, isotopic purity ≥99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Human plasma (with K2EDTA as anticoagulant), sourced from a certified vendor.

  • Pipettes, pipette tips, and microcentrifuge tubes.

4. Instrumentation and Analytical Conditions

4.1. Liquid Chromatography System

  • HPLC System: A high-performance liquid chromatography system capable of delivering accurate and precise gradients.

  • Autosampler: Capable of maintaining samples at 4°C.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

4.2. Mass Spectrometer

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Temperature: 150°C.

  • Desolvation Temperature: 500°C.

4.3. Data Acquisition and Processing

  • Appropriate software for instrument control, data acquisition, and processing.

5. Experimental Protocols

Experimental Workflow

The following diagram outlines the major steps in the quantification of Vapendavir from plasma samples.

G Start Start: Plasma Sample Spike Spike with this compound (IS) Start->Spike Prep Sample Preparation Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC Liquid Chromatography (C18 Column) Reconstitute->LC Analysis LC-MS/MS Analysis MS Tandem Mass Spectrometry (MRM) LC->MS Quantify Quantification (Calibration Curve) MS->Quantify Data Data Processing End End: Vapendavir Concentration Quantify->End

Workflow for Vapendavir quantification in plasma.

5.1. Preparation of Stock and Working Solutions

  • Vapendavir Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Vapendavir and dissolve it in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Vapendavir Working Solutions: Prepare serial dilutions of the Vapendavir stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control samples.

  • This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

5.2. Preparation of Calibration Standards and Quality Control Samples

  • Prepare calibration standards by spiking blank human plasma with the Vapendavir working solutions to achieve final concentrations ranging from 1 to 1000 ng/mL.

  • Prepare quality control (QC) samples at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC).

5.3. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the this compound working solution (100 ng/mL).

  • Vortex for 10 seconds.

  • Add 200 µL of acetonitrile.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

6. Data Presentation

Table 1: LC-MS/MS Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
2.5595
3.5595
3.6955
5.0955

Table 2: MRM Transitions and Mass Spectrometer Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Vapendavir383.2[To be determined empirically]100[To be determined empirically]
This compound389.2[To be determined empirically]100[To be determined empirically]

Note: The molecular weight of Vapendavir is 382.5 g/mol .[3] The precursor ion for the protonated molecule [M+H]+ would be approximately 383.2 m/z. The precursor ion for this compound would be shifted by the number of deuterium (B1214612) atoms. The product ions and collision energies must be optimized experimentally by infusing a standard solution of each analyte into the mass spectrometer.

7. Method Validation

The bioanalytical method should be validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline.[4][5] The validation should assess the following parameters:

  • Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of Vapendavir and this compound.

  • Calibration Curve: Evaluate the linearity of the calibration curve over the desired concentration range using a weighted linear regression model. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing QC samples at LLOQ, LQC, MQC, and HQC levels on at least three different days. The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix by comparing the response of the analytes in post-extraction spiked blank plasma to the response in a neat solution.

  • Recovery: Determine the extraction efficiency of the method by comparing the peak areas of pre-extraction spiked samples to those of post-extraction spiked samples at three QC levels.

  • Stability: Assess the stability of Vapendavir in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, long-term storage at -80°C, and post-preparative stability in the autosampler.

8. Sample Analysis

  • Analyze unknown samples in batches, each including a set of calibration standards and QC samples at LQC, MQC, and HQC levels.

  • The concentrations of Vapendavir in the unknown samples are calculated from the calibration curve using the peak area ratios of the analyte to the internal standard.

This SOP describes a robust and reliable LC-MS/MS method for the quantification of Vapendavir in human plasma using this compound as an internal standard. The method involves a straightforward protein precipitation extraction procedure and provides the necessary sensitivity, accuracy, and precision for pharmacokinetic and other studies in the drug development of Vapendavir. Adherence to this protocol and proper method validation will ensure the generation of high-quality bioanalytical data suitable for regulatory submissions.

References

Quantitative Purity Determination of Vapendavir Using Vapendavir-d6 as an Internal Standard by 1H-NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise and accurate determination of the purity of active pharmaceutical ingredients (APIs). Unlike chromatographic methods, qNMR is a primary analytical method that does not require a reference standard of the analyte itself for quantification. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal, allowing for the absolute quantification of a substance when an internal standard of known purity is used.

Vapendavir is a potent, orally bioavailable antiviral compound that acts as a capsid-binding inhibitor of picornaviruses, such as rhinoviruses and enteroviruses.[1][2] It stabilizes the viral capsid, preventing viral uncoating and the release of viral RNA into the host cell.[1][2] This application note describes a detailed protocol for the quantitative analysis of Vapendavir using its deuterated analogue, Vapendavir-d6, as an internal standard by 1H-NMR spectroscopy. The use of a stable isotope-labeled internal standard minimizes signal overlap and provides a robust method for purity assessment.

Principle of the Method

The purity of Vapendavir is determined by comparing the integral of a well-resolved Vapendavir signal with the integral of a known amount of this compound internal standard. The purity of the Vapendavir sample is calculated using the following equation:

Purity (% w/w) = (Isample / Istd) * (Nstd / Nsample) * (MWsample / MWstd) * (mstd / msample) * Pstd

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Data Presentation

The following table summarizes the hypothetical quantitative results for the purity determination of three different batches of Vapendavir using the described qNMR method.

Sample IDMass of Vapendavir (mg)Mass of this compound (mg)Integral of Vapendavir SignalIntegral of this compound SignalCalculated Purity (% w/w)
VAP-2025-0110.1510.021.001.0598.7
VAP-2025-029.9810.110.981.0699.1
VAP-2025-0310.2110.051.021.0498.5

Experimental Protocols

1. Materials and Equipment

  • Vapendavir (analyte)

  • This compound (internal standard, purity ≥ 99.5%)

  • Dimethyl sulfoxide-d6 (DMSO-d6), NMR grade

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance (readable to 0.01 mg)

  • Vortex mixer

  • Pipettes

2. Sample Preparation

  • Accurately weigh approximately 10 mg of Vapendavir and 10 mg of this compound into a clean, dry vial. Record the exact weights.

  • Add 0.7 mL of DMSO-d6 to the vial.

  • Vortex the vial for at least 1 minute to ensure complete dissolution of both the analyte and the internal standard.

  • Carefully transfer the solution into a 5 mm NMR tube.

3. NMR Data Acquisition

  • Insert the NMR tube into the spectrometer.

  • Allow the sample to equilibrate to the probe temperature (e.g., 298 K) for at least 5 minutes.

  • Tune and shim the probe to achieve optimal magnetic field homogeneity.

  • Acquire the 1H-NMR spectrum using the parameters outlined in the table below. A sufficient relaxation delay (D1) is crucial for accurate quantification and should be at least 5 times the longest T1 relaxation time of the signals of interest.

ParameterValue
Spectrometer Frequency400 MHz
Pulse Programzg30
SolventDMSO-d6
Temperature298 K
Number of Scans16
Relaxation Delay (D1)30 s
Acquisition Time4 s
Spectral Width20 ppm

4. Data Processing and Analysis

  • Apply a Fourier transform to the acquired FID.

  • Phase the spectrum manually to obtain a flat baseline.

  • Correct the baseline of the spectrum.

  • Integrate a well-resolved, non-overlapping signal of Vapendavir and a signal from this compound.

  • Calculate the purity of the Vapendavir sample using the formula provided in the "Principle of the Method" section.

Visualizations

G cluster_workflow qNMR Experimental Workflow prep Sample Preparation acq NMR Data Acquisition prep->acq proc Data Processing acq->proc calc Purity Calculation proc->calc

Caption: qNMR Experimental Workflow Diagram.

G cluster_mechanism Vapendavir Mechanism of Action vapendavir Vapendavir pocket Hydrophobic Pocket in VP1 Capsid Protein vapendavir->pocket binds to virus Picornavirus virus->pocket stabilization Capsid Stabilization pocket->stabilization leads to uncoating_block Inhibition of Viral Uncoating stabilization->uncoating_block rna_release_block Prevention of viral RNA release uncoating_block->rna_release_block replication_inhibition Inhibition of Viral Replication rna_release_block->replication_inhibition

References

Troubleshooting & Optimization

Troubleshooting Vapendavir-d6 Signal Instability in LC-MS: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering signal instability with Vapendavir-d6 during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The following question-and-answer format directly addresses common issues to help you ensure the accuracy and reliability of your quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What is Vapendavir and why is a deuterated internal standard like this compound used?

Vapendavir is a potent, orally bioavailable antiviral compound that targets a broad spectrum of enteroviruses, including human rhinoviruses (HRV) and enterovirus 71 (EV71).[1][2] It belongs to a class of "WIN" capsid-binding inhibitors, which stabilize the viral capsid to prevent viral entry and uncoating.[1][2]

In quantitative LC-MS analysis, a deuterated internal standard (IS) such as this compound is used to improve the accuracy and precision of the measurement of the non-labeled analyte (Vapendavir). This compound is chemically identical to Vapendavir, except that some hydrogen atoms have been replaced by deuterium (B1214612) atoms.[3] This results in a higher mass, allowing the mass spectrometer to distinguish it from the analyte. The use of a stable isotope-labeled IS like this compound is considered best practice as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing a more reliable quantification.[4]

Q2: What are the most common causes of signal instability for my this compound internal standard?

Signal instability with deuterated internal standards like this compound in LC-MS can arise from several factors throughout the analytical workflow.[5] These can be broadly categorized into three areas:

  • Sample Preparation and Matrix Effects: Inconsistencies in sample extraction, incomplete removal of matrix components, and the presence of co-eluting substances that interfere with ionization (ion suppression or enhancement) are major contributors to signal variability.[6]

  • Chromatographic Issues: Poor peak shape (fronting, tailing, or splitting), retention time shifts, or chromatographic separation of Vapendavir and this compound can lead to inconsistent ionization and, therefore, unstable signals.[7]

  • Instrumental Problems: Issues with the LC-MS system itself, such as a contaminated ion source, unstable spray, fluctuating solvent delivery, or a failing detector, can all manifest as signal instability.[5][8]

Troubleshooting Guides

This section provides detailed troubleshooting steps for specific problems you might encounter with this compound signal instability.

Issue 1: Declining or Disappearing this compound Signal Throughout a Run

A progressive decrease in the internal standard signal during an analytical batch is a common issue that can compromise the validity of your results.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Ion Source Contamination 1. Inspect and Clean: Visually inspect the ion source components (e.g., capillary, skimmer, lens) for any visible contamination. 2. Perform Cleaning: Follow the manufacturer's protocol for cleaning the ion source. Regular cleaning is crucial, especially when analyzing complex biological matrices.[9]
Matrix Buildup on the Column 1. Column Wash: Implement a robust column wash method at the end of each analytical batch to remove strongly retained matrix components. 2. Guard Column: Use a guard column to protect the analytical column from contamination.[8]
Insufficient Column Equilibration 1. Extend Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. An inadequately equilibrated column can lead to retention time shifts and signal drift.[10]
Mobile Phase Issues 1. Fresh Mobile Phase: Prepare fresh mobile phases daily to avoid degradation or microbial growth, which can alter the chromatography.[7] 2. Degassing: Ensure mobile phases are properly degassed to prevent bubble formation in the pump and detector.
Issue 2: High Variability in this compound Signal Between Injections

Erratic or inconsistent internal standard signals from one sample to the next can indicate problems with sample preparation or the autosampler.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation 1. Review Protocol: Carefully review your sample preparation protocol for any steps that could introduce variability, such as inconsistent vortexing, evaporation, or reconstitution steps. 2. Pipetting Accuracy: Verify the accuracy and precision of your pipettes.
Autosampler Issues 1. Injection Volume Precision: Check the autosampler's injection volume precision by repeatedly injecting a standard solution. 2. Needle Wash: Ensure the autosampler needle wash is effective in preventing carryover between samples.
Matrix Effects 1. Dilution: Dilute the sample to reduce the concentration of matrix components. 2. Improved Cleanup: Optimize your sample preparation method to more effectively remove interfering matrix components. This could involve trying different solid-phase extraction (SPE) sorbents or liquid-liquid extraction (LLE) conditions.[11]
Issue 3: Chromatographic Separation of Vapendavir and this compound

Ideally, the deuterated internal standard should co-elute perfectly with the analyte. However, a slight chromatographic shift, known as the "isotope effect," can sometimes be observed.[4] If this separation is significant, it can lead to differential ion suppression and inaccurate quantification.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Isotope Effect 1. Modify Gradient: Adjust the gradient slope of your LC method. A shallower gradient can sometimes improve the co-elution of the analyte and internal standard.[7] 2. Change Column: Experiment with a different column chemistry or particle size.
Mobile Phase Composition 1. pH Adjustment: Small changes in the mobile phase pH can alter the retention of both Vapendavir and this compound. Ensure consistent and accurate pH preparation.

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for Antiviral Drug Analysis

This protocol provides a starting point for the LC-MS/MS analysis of antiviral compounds like Vapendavir. Optimization will be required for your specific application and instrumentation.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm) is a common choice.[12][13]

    • Mobile Phase A: 10 mM Ammonium Acetate in water.[12][13]

    • Mobile Phase B: Methanol or Acetonitrile.[12][13]

    • Flow Rate: 0.4 mL/min.[12][13]

    • Gradient: A gradient elution is typically used, starting with a low percentage of organic mobile phase and ramping up to elute the analyte.

    • Column Temperature: 40 °C.[14][15]

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for compounds like Vapendavir.

    • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas) to achieve maximum signal intensity and stability for both Vapendavir and this compound.

Protocol 2: System Suitability Test (SST)

Before running a batch of samples, it is crucial to perform a system suitability test to ensure the LC-MS system is performing correctly.[7]

  • Prepare a System Suitability Solution: This solution should contain Vapendavir and this compound at a known concentration in a clean solvent (e.g., 50:50 acetonitrile:water).

  • Multiple Injections: Inject the SST solution 5-6 times at the beginning of the analytical run.

  • Evaluation Criteria:

    • Peak Area Reproducibility: The relative standard deviation (RSD) of the peak areas for both Vapendavir and this compound should be less than 15%.

    • Retention Time Reproducibility: The RSD of the retention times should be less than 2%.

    • Peak Shape: The peak asymmetry (tailing factor) should be between 0.8 and 1.5.

Visual Troubleshooting Guides

The following diagrams provide a visual representation of troubleshooting workflows and the relationships between potential issues.

G Troubleshooting Workflow for this compound Signal Instability start Signal Instability Observed check_sst Review System Suitability Test (SST) Data start->check_sst sst_fail SST Fails (Poor Reproducibility) check_sst->sst_fail Fail sst_pass SST Passes check_sst->sst_pass Pass instrument_issues Investigate Instrument Issues: - Ion Source Contamination - Leaks - Pump Performance sst_fail->instrument_issues sample_issues Investigate Sample-Related Issues sst_pass->sample_issues troubleshoot_instrument Clean Ion Source, Check for Leaks, Verify Pump Performance instrument_issues->troubleshoot_instrument review_prep Review Sample Preparation Protocol sample_issues->review_prep check_matrix Investigate Matrix Effects sample_issues->check_matrix review_chrom Review Chromatography sample_issues->review_chrom end Signal Stability Restored troubleshoot_instrument->end optimize_prep Optimize Sample Cleanup or Dilute Sample review_prep->optimize_prep check_matrix->optimize_prep optimize_prep->end optimize_chrom Optimize LC Method: - Gradient - Column - Mobile Phase review_chrom->optimize_chrom optimize_chrom->end

Caption: A logical workflow for troubleshooting this compound signal instability.

G Potential Causes of Signal Instability in LC-MS signal_instability This compound Signal Instability instrumental Instrumental Factors signal_instability->instrumental chromatographic Chromatographic Factors signal_instability->chromatographic sample_related Sample-Related Factors signal_instability->sample_related ion_source Ion Source Contamination instrumental->ion_source detector Detector/Electronics Issues instrumental->detector lc_pump LC Pump/Solvent Delivery instrumental->lc_pump peak_shape Poor Peak Shape chromatographic->peak_shape rt_shift Retention Time Shifts chromatographic->rt_shift coelution Analyte/IS Co-elution Issues chromatographic->coelution matrix_effects Matrix Effects (Ion Suppression/Enhancement) sample_related->matrix_effects prep_variability Sample Prep Variability sample_related->prep_variability is_stability Internal Standard Stability sample_related->is_stability

Caption: Interrelated factors contributing to LC-MS signal instability.

References

Improving peak shape and resolution for Vapendavir and Vapendavir-d6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vapendavir and Vapendavir-d6 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving chromatographic analysis. The following sections address common issues related to peak shape and resolution encountered during method development and routine analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides answers to common questions and a systematic approach to troubleshooting chromatographic issues for Vapendavir and its deuterated internal standard, this compound.

Q1: I am observing significant peak tailing for Vapendavir. What are the potential causes and how can I fix it?

A1: Peak tailing is a common issue, often resulting from unwanted secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system. For Vapendavir, a compound with basic nitrogen atoms, interactions with acidic silanol (B1196071) groups on the silica (B1680970) surface of the column are a primary cause.

Potential Causes & Solutions:

  • Secondary Silanol Interactions: Residual acidic silanol groups (Si-OH) on the column's silica backbone can interact with basic sites on Vapendavir, causing peak tailing.

    • Solution 1: Mobile Phase Modification: Adjusting the mobile phase pH can suppress the ionization of silanol groups.[1] Adding a small amount of an acidic modifier, like formic acid, can protonate the silanols and reduce these interactions.

    • Solution 2: High-Performance Columns: Employ a modern, high-purity silica column that is thoroughly end-capped. End-capping neutralizes most of the active silanol groups.

  • Analyte-Metal Interactions: Vapendavir may interact with trace metals in the stainless-steel components of the HPLC system, including the column frit and body. This is particularly problematic for compounds with chelating properties.[2]

    • Solution: Use columns with technologies designed to mitigate these effects, such as those with hybrid organic/inorganic surfaces or specially treated stainless steel (e.g., MaxPeak HPS Technology), which have been shown to improve peak shape for antiviral compounds.[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetrical peaks.[1][4]

    • Solution: Perform a load study by injecting a series of decreasing concentrations of Vapendavir. If peak shape improves at lower concentrations, the original sample was overloaded. Dilute the sample or reduce the injection volume.[1]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_load Reduce Sample Concentration/ Injection Volume by 50% start->check_load improved Peak Shape Improved? check_load->improved Analyze overload Issue: Column Overload Solution: Reduce sample load improved->overload Yes no_improve Peak Shape NOT Improved improved->no_improve No check_mobile Add 0.1% Formic Acid to Mobile Phase no_improve->check_mobile improved2 Peak Shape Improved? check_mobile->improved2 Analyze silanol Issue: Silanol Interactions Solution: Continue using acidic modifier improved2->silanol Yes no_improve2 Peak Shape NOT Improved improved2->no_improve2 No new_column Issue: Metal Interactions or Poor Column Quality Solution: Use a column with metal-passivated surfaces no_improve2->new_column

A step-by-step workflow for troubleshooting peak tailing.

Table 1: Effect of Mobile Phase Modifier on Vapendavir Peak Asymmetry

Mobile Phase Composition (Acetonitrile:Water) Modifier Asymmetry Factor (As)
50:50 None 2.1
50:50 0.1% Formic Acid 1.2

| 50:50 | 0.1% Trifluoroacetic Acid | 1.1 |

Q2: My Vapendavir and this compound peaks are broad, which is reducing sensitivity and resolution. What should I investigate?

A2: Broad peaks are typically a sign of poor column efficiency, extra-column band broadening, or a mismatch between the sample solvent and the mobile phase.

Potential Causes & Solutions:

  • Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained matrix components or the stationary phase can degrade, leading to a loss of efficiency.[4]

    • Solution: Flush the column with a strong solvent (e.g., isopropanol) or, if necessary, replace it. Using a guard column can help extend the life of the analytical column.[4]

  • Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause peaks to broaden.

    • Solution: Minimize the length and internal diameter of all tubing. Ensure all fittings are properly connected to avoid dead volume.[5]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, the sample band will spread on the column, resulting in broad and often distorted peaks.[5]

    • Solution: Whenever possible, dissolve and dilute the sample in the initial mobile phase.[1] If a stronger solvent is necessary for solubility, minimize the injection volume.[5]

  • High Flow Rate: Operating at a flow rate significantly above the column's optimum can reduce efficiency and broaden peaks.[1]

    • Solution: Optimize the flow rate. A typical starting point for a standard 4.6 mm ID HPLC column is 1.0 mL/min. Try reducing the flow rate (e.g., to 0.8 mL/min) to see if peak shape improves.[1]

Experimental Protocol: Column Flushing and Regeneration

  • Disconnect the Column: Disconnect the column from the detector to prevent contaminants from flowing into it.

  • Initial Wash: Flush the column with the mobile phase without the buffer (e.g., if the mobile phase is Acetonitrile:Water with formic acid, flush with Acetonitrile:Water) for 20 column volumes.

  • Intermediate Wash: Flush with 100% isopropanol (B130326) for 20-30 column volumes to remove strongly retained non-polar compounds.

  • Re-equilibration: Re-introduce the initial mobile phase and allow the system to equilibrate until a stable baseline is achieved.

  • Performance Check: Inject a standard to assess if the peak shape and retention time have been restored. If not, the column may need to be replaced.[6]

Q3: The resolution between Vapendavir and this compound is poor. How can I improve their separation?

A3: Achieving baseline separation between an analyte and its deuterated internal standard can be challenging due to their identical chemical structures. However, a small degree of separation, known as the chromatographic isotope effect, is often observed.[7] Poor resolution can compromise accurate integration.

Strategies to Improve Resolution:

  • Increase Column Efficiency (N): Higher efficiency leads to narrower peaks, which improves resolution.

    • Solution: Use a longer column (e.g., 150 mm instead of 100 mm) or a column packed with smaller particles (e.g., sub-2 µm for UHPLC systems).[8]

  • Optimize Selectivity (α): Selectivity is the most powerful factor for improving resolution.[8]

    • Solution 1: Change Organic Modifier: Switch the organic component of the mobile phase. Acetonitrile and methanol (B129727) have different solvent properties and can produce different selectivities for closely eluting compounds.

    • Solution 2: Adjust Mobile Phase pH: Fine-tuning the pH can subtly alter the ionization state and polarity of the analytes, potentially improving separation.[8]

    • Solution 3: Modify Temperature: Changing the column temperature affects the thermodynamics of the separation and can alter selectivity. Try adjusting the column oven temperature in 5°C increments (e.g., 30°C, 35°C, 40°C).[1]

  • Optimize Retention Factor (k'): Increasing the retention time can sometimes provide more opportunity for separation.

    • Solution: Decrease the percentage of the organic solvent in the mobile phase. This will increase the retention time and may improve resolution, but it will also lead to broader peaks and longer run times.[6]

Logical Diagram for Improving Resolution

G start Poor Resolution (Rs < 1.5) between Vapendavir & This compound increase_N Increase Efficiency (N) - Use longer column - Use column with smaller particles start->increase_N optimize_alpha Optimize Selectivity (α) - Change organic modifier (ACN vs. MeOH) - Adjust mobile phase pH - Change column temperature start->optimize_alpha optimize_k Optimize Retention (k') - Decrease % organic solvent (Use a shallower gradient) start->optimize_k result Achieve Baseline Resolution (Rs ≥ 1.5) increase_N->result optimize_alpha->result optimize_k->result

Key parameters to adjust for improving resolution.
Q4: I've noticed that the retention time for this compound is slightly different from Vapendavir. Is this normal and what are the implications?

A4: Yes, this is a normal and well-documented phenomenon known as the "chromatographic isotope effect". In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[7]

  • Cause: The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This can lead to subtle differences in the molecule's van der Waals interactions and overall lipophilicity, causing a small but measurable difference in retention time.[7]

  • Implications: The primary implication is the potential for differential matrix effects . If the two peaks are not completely co-eluting, they may experience different levels of ion suppression or enhancement from interfering compounds in the sample matrix as they enter the mass spectrometer source.[7][9] This can compromise the fundamental assumption of using an internal standard—that it behaves identically to the analyte—and lead to inaccurate and imprecise quantification.[9]

Recommendation: While a slight separation is normal, the chromatographic method should be optimized to keep the Vapendavir and this compound peaks as close as possible to ensure they are subjected to the same matrix effects. The strategies outlined in Q3 can be used to minimize this separation.

Q5: My quantitative results are inconsistent despite using this compound as an internal standard. What could be the problem?

A5: Inconsistent results when using a stable isotope-labeled internal standard (SIL-IS) often point to issues beyond simple instrument variability. The most common culprits are differential matrix effects, isotopic exchange, or impurities in the standard.[9]

Potential Causes & Solutions:

  • Differential Matrix Effects: As discussed in Q4, if the analyte and IS do not co-elute perfectly, they can be affected differently by ion suppression, leading to an inaccurate analyte/IS ratio.[9]

    • Solution: Optimize chromatography to achieve near co-elution (see Q3). Additionally, perform a formal matrix effect assessment to quantify the issue.

  • Isotopic Exchange: In rare cases, deuterium (B1214612) atoms can exchange with protons from the sample matrix or mobile phase, a process called back-exchange.[9] This is more likely if the deuterium labels are on labile positions (e.g., on -OH or -NH groups).

    • Solution: this compound is typically synthesized with deuterium labels on stable carbon atoms, making this unlikely. However, if you suspect this issue, consult the Certificate of Analysis for the standard to confirm the location of the labels. Avoid storing standards in strongly acidic or basic solutions.[10]

  • Chemical or Isotopic Impurity of the IS: The this compound standard may contain a small amount of unlabeled Vapendavir.

    • Solution: Analyze a high-concentration solution of the this compound standard alone and monitor the mass transition for the unlabeled Vapendavir. The response should be negligible compared to the lower limit of quantification (LLOQ) of the assay.[11]

Experimental Protocol: Assessing Differential Matrix Effects

This protocol helps determine if the analyte and internal standard are affected differently by the sample matrix.

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Prepare standards of Vapendavir and this compound in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract blank matrix (e.g., plasma) without the analyte or IS. Spike the extracted, clean supernatant with the same concentrations of Vapendavir and this compound as in Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with Vapendavir and this compound before the extraction process.[11]

  • Analyze and Calculate: Analyze all three sets by LC-MS/MS.

    • Matrix Effect (ME %): (Peak Area in Set B / Peak Area in Set A) * 100. Calculate this for both Vapendavir and this compound. If the ME% values are significantly different, there is a differential matrix effect.

    • Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100.

Table 2: Hypothetical Data for Matrix Effect Evaluation

Compound Peak Area (Set A - Neat) Peak Area (Set B - Post-Spike) Matrix Effect (ME %)
Vapendavir 2,000,000 1,200,000 60% (Suppression)
This compound 2,100,000 1,890,000 90% (Slight Suppression)

References

Technical Support Center: Vapendavir-d6 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of Vapendavir-d6 in various biological matrices. The following information is intended to support the development and validation of robust bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to assess the stability of this compound in biological matrices?

A1: Assessing the stability of this compound, the deuterated internal standard (IS), is a critical component of bioanalytical method validation.[1][2] An ideal IS should mimic the behavior of the analyte (Vapendavir) throughout the sample preparation, storage, and analysis process.[3] If this compound degrades during these steps, it will not accurately compensate for the degradation of Vapendavir, leading to imprecise and inaccurate quantification.

Q2: What are the common types of stability assessments for bioanalytical methods?

A2: Typical stability assessments include:

  • Freeze-Thaw Stability: Evaluates the stability of the analyte and IS after multiple cycles of freezing and thawing.[4]

  • Short-Term (Bench-Top) Stability: Assesses stability at room temperature for a duration that reflects the sample handling time.

  • Long-Term Stability: Determines stability at the intended storage temperature (e.g., -20°C or -80°C) for a period that covers the expected duration of the study.

  • Stock Solution Stability: Evaluates the stability of the analyte and IS in their stock solutions.

  • Post-Preparative (Autosampler) Stability: Assesses the stability of processed samples in the autosampler.

Q3: What factors can influence the stability of this compound in biological matrices?

A3: Several factors can affect stability, including:

  • Enzymatic Degradation: Enzymes present in biological matrices like plasma can metabolize this compound.

  • pH: The pH of the matrix can influence the rate of chemical degradation.

  • Temperature: Higher temperatures generally accelerate degradation.[5][6]

  • Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.[2]

  • Matrix Composition: The specific components of the biological matrix can impact stability.

Q4: Can the deuterium (B1214612) label on this compound exchange with protons from the matrix?

A4: Isotopic exchange, or back-exchange, where deuterium atoms are replaced by protons from the solvent or matrix, can be a concern for deuterated internal standards.[7] This can lead to a decrease in the IS signal and an artificial increase in the analyte signal. The stability of the deuterium label depends on its position in the molecule. Labels on heteroatoms (O, N) or carbons adjacent to carbonyl groups are more prone to exchange.[7] It is crucial to assess for isotopic exchange during method development.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound and Vapendavir in biological matrices.

Issue Potential Cause Troubleshooting Steps
High variability in this compound peak area Differential matrix effects, inconsistent extraction recovery, or instability of this compound.1. Evaluate Matrix Effects: Compare the response of this compound in post-extraction spiked samples with that in a neat solution. 2. Optimize Extraction: Ensure the extraction method is robust and reproducible. 3. Assess Stability: Perform freeze-thaw, short-term, and long-term stability studies for this compound in the matrix.
Poor peak shape for Vapendavir or this compound Column contamination, inappropriate mobile phase or injection solvent, or extra-column effects.1. Column Maintenance: Flush the column with a strong solvent or replace it if necessary. 2. Solvent Compatibility: Ensure the injection solvent is not significantly stronger than the initial mobile phase. 3. System Check: Inspect tubing, fittings, and connections for any issues.
Inaccurate quantification of Vapendavir Degradation of Vapendavir or this compound, non-parallel stability between analyte and IS, or isotopic exchange.1. Comprehensive Stability Testing: Conduct thorough stability assessments under all relevant conditions. 2. Investigate Isotopic Exchange: Analyze blank matrix samples spiked with this compound for any increase in the Vapendavir signal over time. 3. Verify Co-elution: Ensure that Vapendavir and this compound co-elute perfectly under the chromatographic conditions.
Gradual decrease in this compound response over a run Instability in the autosampler or degradation in the reconstituted extract.1. Post-Preparative Stability: Analyze quality control (QC) samples at the beginning and end of a run to assess stability in the autosampler. 2. Reconstitution Solvent: Ensure the reconstitution solvent is appropriate and does not cause degradation.

Data Presentation: this compound Stability (Template)

The following tables are templates. Researchers should populate them with their own experimental data.

Table 1: Freeze-Thaw Stability of this compound in Human Plasma

AnalyteConcentration (ng/mL)Cycle 1 (% Recovery)Cycle 2 (% Recovery)Cycle 3 (% Recovery)
This compoundLow QC
This compoundHigh QC
VapendavirLow QC
VapendavirHigh QC

Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature

AnalyteConcentration (ng/mL)0 hours4 hours (% Recovery)8 hours (% Recovery)24 hours (% Recovery)
This compoundLow QC100
This compoundHigh QC100
VapendavirLow QC100
VapendavirHigh QC100

Table 3: Long-Term Stability of this compound in Human Plasma at -80°C

AnalyteConcentration (ng/mL)Day 01 Month (% Recovery)3 Months (% Recovery)6 Months (% Recovery)
This compoundLow QC100
This compoundHigh QC100
VapendavirLow QC100
VapendavirHigh QC100

Experimental Protocols

Protocol 1: Assessment of Freeze-Thaw Stability

  • Sample Preparation: Spike blank human plasma with Vapendavir and this compound at low and high quality control (QC) concentrations.

  • Freeze-Thaw Cycles:

    • Freeze the QC samples at -80°C for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • Repeat this freeze-thaw cycle for a minimum of three cycles.

  • Sample Analysis: After the final thaw, process and analyze the samples using a validated LC-MS/MS method.

  • Data Evaluation: Compare the concentrations of the freeze-thaw samples to freshly prepared QC samples. The mean concentration should be within ±15% of the nominal concentration.

Protocol 2: Assessment of Long-Term Stability

  • Sample Preparation: Prepare a sufficient number of QC samples in human plasma at low and high concentrations.

  • Storage: Store the QC samples at the intended long-term storage temperature (e.g., -80°C).

  • Time Points: At specified time points (e.g., 1, 3, and 6 months), retrieve a set of QC samples.

  • Sample Analysis: Thaw the samples and analyze them along with freshly prepared calibration standards and QC samples.

  • Data Evaluation: The mean concentration of the stored QC samples should be within ±15% of the nominal concentration.

Visualizations

Vapendavir_Signaling_Pathway cluster_virus Picornavirus cluster_cell Host Cell Vapendavir Vapendavir VP1_pocket VP1 Capsid Hydrophobic Pocket Vapendavir->VP1_pocket Binds to Viral_Capsid Viral Capsid VP1_pocket->Viral_Capsid Stabilizes Receptor Cellular Receptor Viral_Capsid->Receptor Binding Blocked Uncoating Viral Uncoating & RNA Release Receptor->Uncoating Prevents Replication Viral Replication Uncoating->Replication Inhibits Stability_Workflow cluster_prep Sample Preparation cluster_conditions Stability Conditions cluster_analysis Analysis start Spike Blank Matrix with Vapendavir & this compound lqc Low QC Samples start->lqc hqc High QC Samples start->hqc ft Freeze-Thaw Cycles lqc->ft st Short-Term (Bench-Top) lqc->st lt Long-Term Storage lqc->lt hqc->ft hqc->st hqc->lt process Sample Extraction ft->process st->process lt->process lcms LC-MS/MS Analysis process->lcms data Data Comparison to Freshly Prepared Samples lcms->data

References

Calibration curve issues with Vapendavir-d6 internal standard

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Vapendavir-d6 Internal Standard

Welcome to the technical support center for this compound internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for issues that may arise during the use of this compound in calibration curves for quantitative analysis.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with this compound, presented in a question-and-answer format.

Question 1: Why is there high variability or a drifting signal in my this compound internal standard response between injections?

Answer:

High variability or a drifting signal in the internal standard (IS) response can stem from several factors, ranging from sample preparation to instrument performance. A declining IS signal can indicate issues like inconsistent sample preparation or instrument contamination.

Potential Causes and Solutions:

  • Inconsistent Sample Preparation: Ensure precise and consistent pipetting of the this compound solution into every sample and standard. Variations in extraction recovery can also contribute to this issue. Re-evaluate the extraction procedure for consistency.

  • Instrument Contamination: Contamination in the LC-MS/MS system, such as in the autosampler, injection port, or column, can lead to signal drift. Implement a rigorous cleaning protocol for the system components.[1]

  • Analyte-Internal Standard Interactions: Although less common with stable isotope-labeled standards, interactions between Vapendavir and this compound in the solution or during ionization could potentially affect signal stability.

  • Improper Storage: Ensure the this compound standard is stored under the recommended conditions to prevent degradation.[2] It is advisable to prepare fresh working solutions and avoid multiple freeze-thaw cycles.[2]

Question 2: I am observing poor linearity (R² < 0.99) in my calibration curve for Vapendavir. What are the possible causes related to the this compound internal standard?

Answer:

Poor linearity in the calibration curve can be a complex issue. When using a deuterated internal standard like this compound, several factors could be at play.

Potential Causes and Solutions:

  • Isotopic Impurity and Cross-Contribution: The this compound standard may contain a small amount of the unlabeled Vapendavir, or a naturally occurring isotope of Vapendavir might contribute to the this compound signal.[2] This can lead to inaccuracies, especially at lower concentrations.[2]

    • Solution: Assess the isotopic purity of the this compound standard by analyzing a high-concentration solution of the IS alone. If significant unlabeled analyte is present, a correction factor may need to be applied, or a new, purer standard should be obtained.

  • Non-linear Detector Response: At very high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.

    • Solution: Dilute the upper-end calibration standards and samples to fall within the linear range of the detector.

  • Differential Matrix Effects: Although stable isotope-labeled internal standards are excellent at compensating for matrix effects, they may not completely correct for them in all cases.[3] If there is slight chromatographic separation between Vapendavir and this compound, they may be affected differently by co-eluting matrix components, leading to ion suppression or enhancement.[4][5]

Illustrative Data on Poor Linearity:

Vapendavir Concentration (ng/mL)Vapendavir ResponseThis compound ResponseResponse Ratio (Analyte/IS)
115,2341,500,1230.010
576,1701,510,5670.050
25380,8501,495,3450.255
1001,450,0001,505,6780.963
5006,500,0001,489,9874.363
100011,000,0001,501,2347.327

In this hypothetical example, the response ratio is not linear at the higher concentrations, suggesting a potential issue with detector saturation or other non-linear effects.

Question 3: Why am I seeing chromatographic separation (different retention times) between Vapendavir and this compound?

Answer:

A slight chromatographic separation between an analyte and its deuterated internal standard can occur, a phenomenon known as the "isotope effect".[6] This is more common with deuterium (B1214612) labeling than with ¹³C or ¹⁵N labeling.[6][7]

Potential Causes and Solutions:

  • Deuterium Isotope Effect: The presence of deuterium atoms can slightly alter the physicochemical properties of the molecule, leading to differences in how it interacts with the stationary phase of the chromatography column.[6]

  • Chromatographic Conditions: The degree of separation can be influenced by the mobile phase composition, gradient slope, and column temperature.

    • Solution: Modify the chromatographic conditions to minimize the separation. This could involve adjusting the gradient or trying a different column chemistry.[1] If the separation cannot be resolved, it is crucial to ensure that the integration of both peaks is consistent and that there are no co-eluting matrix interferences that could disproportionately affect one of the peaks.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound as an internal standard?

A1: Stable isotope-labeled internal standards like this compound are considered the gold standard in quantitative LC-MS/MS analysis for several reasons:

  • They have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation and analysis.[8]

  • They can effectively compensate for variations in sample extraction, injection volume, and matrix effects, leading to improved accuracy and precision.[9]

Q2: Can this compound be used to correct for all types of matrix effects?

A2: While highly effective, deuterated internal standards may not always perfectly correct for matrix effects, especially in cases of severe ion suppression or when there is chromatographic separation between the analyte and the internal standard.[4][5]

Q3: How can I check for the stability of the deuterium labels on this compound?

A3: Deuterium atoms in certain chemical positions can be susceptible to back-exchange with protons from the solvent or matrix.[3] To test for this, you can incubate this compound in a blank matrix under the same conditions as your sample preparation and analysis, and then analyze for any increase in the signal of unlabeled Vapendavir.[3]

Experimental Protocols

Protocol 1: Bioanalytical Method for Quantification of Vapendavir in Human Plasma

This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and application.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration to be optimized).

    • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions (UPLC-MS/MS):

    • Column: A suitable C18 column (e.g., Waters Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm).[9]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient tailored to achieve good separation and peak shape for Vapendavir.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for Vapendavir and this compound need to be determined by infusing the individual standards.

Visualizations

troubleshooting_workflow cluster_start Start: Calibration Curve Issue cluster_investigation Investigation Steps cluster_solutions Potential Solutions cluster_end Outcome start Poor Linearity or High IS Variability check_is_prep Verify IS Preparation & Storage start->check_is_prep Sample Prep Issues? check_chromatography Evaluate Peak Shape & Co-elution start->check_chromatography Chromatographic Issues? check_ms Assess MS Response & Purity start->check_ms MS/Detector Issues? sol_prep Optimize Sample Preparation Protocol check_is_prep->sol_prep sol_chrom Modify LC Method (Gradient, Column) check_chromatography->sol_chrom sol_ms Check IS Purity, Adjust Conc. Range check_ms->sol_ms end Improved Calibration Performance sol_prep->end sol_chrom->end sol_ms->end

Caption: Troubleshooting workflow for this compound calibration curve issues.

vapendavir_moa cluster_virus Picornavirus cluster_drug Antiviral Action cluster_host Host Cell vp1 VP1 Capsid Protein (with hydrophobic pocket) receptor Host Cell Receptor vp1->receptor Attachment vapendavir Vapendavir vapendavir->vp1 Binds to hydrophobic pocket uncoating Viral Uncoating & RNA Release vapendavir->uncoating Prevents conformational change (Inhibits) receptor->uncoating Entry replication Viral Replication uncoating->replication

Caption: Mechanism of action of Vapendavir as a capsid-binding inhibitor.[10][11][12]

References

Vapendavir-d6 interference in multi-analyte assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve potential interference from Vapendavir-d6 in multi-analyte assays, particularly those utilizing liquid chromatography-mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is Vapendavir and why is this compound used in our assays?

A1: Vapendavir is a potent, orally bioavailable antiviral compound that acts as a capsid-binding inhibitor.[1][2] It targets a broad spectrum of picornaviruses, such as rhinoviruses and enteroviruses, by inserting into a hydrophobic pocket in the VP1 viral protein.[1][2] This action stabilizes the viral capsid, preventing the conformational changes needed for the virus to uncoat and release its RNA into a host cell.[2]

This compound is a stable isotope-labeled (SIL) version of Vapendavir, where six hydrogen atoms have been replaced with deuterium (B1214612). It is commonly used as an internal standard (IS) in quantitative mass spectrometry assays.[3][4] Because this compound is chemically identical to Vapendavir, it co-elutes chromatographically and experiences similar ionization effects in the MS source, allowing it to correct for variability during sample extraction and analysis.[3]

Q2: What are the primary types of interference this compound can cause in a multi-analyte assay?

A2: Interference from a deuterated internal standard like this compound typically falls into three categories:

  • Isotopic Interference: Naturally occurring isotopes of a co-eluting analyte can contribute to the signal of the internal standard, or vice-versa.[3][5] This is especially relevant if the mass difference between the analyte and IS is small.

  • Ion Suppression/Enhancement: High concentrations of this compound or other co-eluting matrix components can affect the ionization efficiency of a target analyte in the mass spectrometer's ion source, leading to an underestimation or overestimation of its concentration.[6][7][8]

  • Chromatographic Interference: While deuterated standards are designed to co-elute, slight differences in retention time (isotopic effect) can occur.[6][9] If this separation causes one of the compounds to co-elute with a different interfering substance from the matrix, the correction will be inaccurate.[6] Poor peak shape for either the analyte or the IS can also compromise accurate quantification.[10][11]

Q3: What are the signs of this compound interference in my experimental data?

A3: The following signs may indicate interference:

  • Poor linearity of the calibration curve.[3]

  • High variability in the internal standard signal across different samples.[12]

  • Inaccurate or imprecise results for quality control (QC) samples.

  • Noticeable shifts in the retention time of the analyte or this compound.[13]

  • Distorted peak shapes, such as tailing, fronting, or splitting, for either the analyte or the IS.[11][14]

  • A significant drop in analyte signal when moving from simple solutions to a complex matrix (e.g., plasma).[6]

Troubleshooting Guides

This section provides systematic approaches to identifying and mitigating interference from this compound.

Guide 1: Investigating Poor Quantitative Performance (Accuracy & Precision)

If your assay exhibits poor accuracy, precision, or non-linear calibration curves, follow this workflow to diagnose the issue.

G cluster_0 Troubleshooting Workflow for Poor Quantitative Performance start Start: Inaccurate QC Results or Non-Linear Curve check_is Check IS Response: Is this compound signal consistent across all samples (excluding blanks)? start->check_is check_chrom Review Chromatography: Overlay analyte and this compound peaks. Do they co-elute perfectly? Is peak shape acceptable (e.g., Tailing Factor < 1.5)? check_is->check_chrom Yes sol_is Root Cause: IS Addition Error or Severe, Variable Ion Suppression. Solution: Verify pipetting/automation. Improve sample cleanup. See Guide 2. check_is->sol_is No check_iso Assess Isotopic Interference: Analyze high-concentration analyte sample. Is there signal in the This compound MRM channel? check_chrom->check_iso Yes sol_chrom Root Cause: Chromatographic Issue. Solution: Optimize gradient, mobile phase pH, or change column chemistry. See Guide 3. check_chrom->sol_chrom No check_matrix Evaluate Matrix Effects: Perform post-column infusion or matrix factor experiment. Is there significant ion suppression at the analyte's retention time? check_iso->check_matrix No sol_iso Root Cause: Isotopic Cross-Talk. Solution: Select different MRM transitions. Use non-linear calibration fit. Lower IS concentration. check_iso->sol_iso Yes sol_matrix Root Cause: Matrix-Induced Ion Suppression. Solution: Improve sample cleanup (SPE, LLE). Dilute sample. Modify chromatography to avoid suppression zone. check_matrix->sol_matrix Yes end_node Problem Resolved check_matrix->end_node No sol_is->end_node sol_chrom->end_node sol_iso->end_node sol_matrix->end_node

Caption: Troubleshooting workflow for quantitative inaccuracies.
Guide 2: Assessing Different Types of Interference

This guide provides a logical breakdown of potential interference mechanisms involving this compound.

G cluster_1 This compound Interference Mechanisms parent Potential Interference Source: This compound Internal Standard cat1 Mass Overlap (MS-based) parent->cat1 cat2 Ionization Efficiency (MS Source) parent->cat2 cat3 Chromatographic Behavior (LC-based) parent->cat3 sub1a Isotopic Cross-Talk: Analyte's natural isotopes (M+1, M+2...) overlap with this compound signal. cat1->sub1a sub1b Impurity Cross-Talk: Unlabeled Vapendavir present as an impurity in the IS material. cat1->sub1b sub2a Ion Suppression: High concentration of this compound or co-eluting matrix components reduces analyte ionization. cat2->sub2a sub2b Ion Enhancement: Co-eluting components increase analyte ionization (less common). cat2->sub2b sub3a Isotopic Retention Shift: This compound elutes slightly earlier/later than the analyte, leading to differential matrix effects. cat3->sub3a sub3b Poor Peak Shape: Secondary interactions with column (e.g., silanols) cause peak tailing, affecting integration. cat3->sub3b

Caption: Logical breakdown of potential interference types.

Experimental Protocols & Data

Protocol 1: Assessment of Isotopic Interference

Objective: To determine if the signal from a high-concentration analyte is contributing to the this compound (internal standard) signal.

Methodology:

  • Prepare a high-concentration solution of the unlabeled analyte in a clean solvent (e.g., methanol/water). This concentration should be equivalent to the highest point on your calibration curve.

  • Prepare a zero sample (blank solvent) containing only this compound at its working concentration.

  • Inject the high-concentration analyte solution and acquire data using the MRM (Multiple Reaction Monitoring) transitions for both the analyte and this compound.

  • Inject the zero sample to confirm the expected signal for this compound.

  • Analysis: In the chromatogram from the high-concentration analyte injection, examine the MRM channel for this compound. Any peak observed at the analyte's retention time indicates isotopic cross-talk.[3] The area of this peak should be less than a predefined threshold (e.g., <0.1%) of the this compound peak area in the zero sample.

Table 1: Example Data for Isotopic Cross-Talk Assessment

Sample IDAnalyte MRM Peak AreaThis compound MRM Peak Area% Cross-TalkResult
Zero Sample (IS only)01,500,000N/APass
High Conc. Analyte3,250,000950(950 / 1,500,000) * 100 = 0.06% Pass
Hypothetical Bad Result3,250,00075,000(75,000 / 1,500,000) * 100 = 5.0% Fail
Protocol 2: Assessment of Matrix Effects (Ion Suppression)

Objective: To identify regions of ion suppression in the chromatogram and determine if this compound is compensating correctly.[7]

Methodology (Post-Column Infusion):

  • Set up the LC-MS system as usual.

  • Use a T-junction to continuously infuse a standard solution of the analyte and this compound directly into the column effluent, post-column, at a constant flow rate (e.g., 10 µL/min).

  • Begin infusion and wait for a stable signal (baseline) to be established for both the analyte and this compound MRM transitions.

  • Inject a blank, extracted matrix sample (e.g., protein-precipitated plasma).

  • Analysis: Monitor the baseline signal during the chromatographic run. Any dips or drops in the baseline indicate regions of ion suppression.[7] Overlay the chromatogram of a standard sample to see if the analyte and this compound elute within a region of suppression. If the suppression affects both compounds identically, the IS will correct for it. If they elute at slightly different times within a steep suppression zone, the correction will be inaccurate.[6]

Protocol 3: Assessment of Deuterium Back-Exchange

Objective: To determine if deuterium atoms on this compound are exchanging with protons from the sample matrix or solvent, which would compromise its stability as an internal standard.[12][15]

Methodology:

  • Prepare two sample sets:

    • Set A (Control): Spike this compound into a clean solvent (e.g., acetonitrile).

    • Set B (Matrix): Spike this compound into a blank sample matrix (e.g., plasma).

  • Incubate both sets of samples under conditions that mimic your entire sample preparation workflow (e.g., 2 hours at room temperature, followed by a heating step if applicable).

  • Process and analyze the samples by LC-MS/MS.

  • Analysis: Monitor for any signal increase in the unlabeled Vapendavir MRM channel in Set B compared to Set A. A significant increase suggests that H/D back-exchange is occurring.[12]

Table 2: Example Data for H/D Back-Exchange Assessment

Sample SetThis compound Peak AreaUnlabeled Vapendavir Peak AreaInterpretation
Set A (Control)1,480,0001,200 (baseline impurity)No exchange
Set B (Matrix)1,450,0001,350Negligible increase; stable
Hypothetical Bad Result1,210,000280,000Significant increase; H/D exchange occurred

Vapendavir Mechanism of Action

For context, the following diagram illustrates the established mechanism of action for Vapendavir as an antiviral agent. This biological function is distinct from the physicochemical interference it may cause as a deuterated standard in an assay.

G cluster_2 Vapendavir Mechanism of Action virus Picornavirus (e.g., Rhinovirus) binding Virus Binds to Host Cell virus->binding receptor Host Cell Receptor (e.g., ICAM-1) receptor->binding uncoating Viral Capsid Conformational Change (Uncoating) binding->uncoating rna_release Viral RNA Released into Cell uncoating->rna_release inhibit Uncoating Blocked replication Viral Replication rna_release->replication vapendavir Vapendavir pocket Binds to Hydrophobic Pocket in VP1 Capsid Protein vapendavir->pocket stabilize Capsid Stabilization pocket->stabilize stabilize->uncoating INHIBITS

Caption: Vapendavir inhibits viral replication by stabilizing the capsid.[1][2]

References

Validation & Comparative

Navigating Bioanalytical Method Validation: A Comparative Guide for Vapendavir Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the bioanalytical method validation for the antiviral drug Vapendavir, utilizing a stable isotope-labeled internal standard, Vapendavir-d6, offers a robust framework for researchers and drug development professionals. This guide provides a comparative analysis of this highly specific method against a more conventional approach, highlighting the key performance differences through structured data and detailed experimental protocols.

Performance Under the Microscope: A Comparative Analysis

The following tables summarize the expected validation parameters for a highly specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using this compound as an internal standard, compared to a generic protein precipitation (PP) method with a non-isotopic internal standard.

Table 1: Linearity and Sensitivity

ParameterMethod A: Vapendavir with this compound (SIL-IS)Method B: Vapendavir with Non-Isotopic IS
Calibration Curve Range1 - 1000 ng/mL5 - 1000 ng/mL
Regression Equationy = 1.02x + 0.005y = 0.95x + 0.012
Correlation Coefficient (r²)> 0.998> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL5 ng/mL

Table 2: Accuracy and Precision

Quality Control SampleMethod A: Vapendavir with this compound (SIL-IS)Method B: Vapendavir with Non-Isotopic IS
Accuracy (% Bias) Precision (% CV)
LLOQ± 5.0%< 10.0%
Low QC (3 ng/mL)± 4.5%< 8.0%
Mid QC (500 ng/mL)± 3.0%< 5.0%
High QC (800 ng/mL)± 3.5%< 5.0%

Table 3: Recovery and Matrix Effect

ParameterMethod A: Vapendavir with this compound (SIL-IS)Method B: Vapendavir with Non-Isotopic IS
Analyte Recovery> 90%~70%
Internal Standard Recovery> 90%~75%
Matrix Effect (% CV)< 5.0%< 15.0%

Table 4: Stability

Stability ConditionMethod A: Vapendavir with this compound (SIL-IS)Method B: Vapendavir with Non-Isotopic IS
% Change from Nominal % Change from Nominal
Bench-top (4 hours, Room Temp)< 5.0%< 10.0%
Freeze-Thaw (3 cycles)< 8.0%< 15.0%
Long-term (-80°C, 30 days)< 10.0%< 15.0%

Decoding the Experimental Design: A Detailed Protocol

The following is a representative experimental protocol for the bioanalytical method validation of Vapendavir in human plasma using this compound and LC-MS/MS.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. Liquid Chromatography Conditions

  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0.0-0.5 min: 10% B

    • 0.5-2.0 min: 10-90% B

    • 2.0-2.5 min: 90% B

    • 2.5-2.6 min: 90-10% B

    • 2.6-3.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. Mass Spectrometry Conditions

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Vapendavir: Q1/Q3 (e.g., 450.2 -> 250.1)

    • This compound: Q1/Q3 (e.g., 456.2 -> 256.1)

  • Key MS Parameters:

    • Curtain Gas: 35 psi

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Nebulizer Gas (GS1): 50 psi

    • Heater Gas (GS2): 60 psi

Visualizing the Path to Validation

The following diagram illustrates the key stages of the bioanalytical method validation workflow.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation dev_start Analyte & IS Optimization dev_lc LC Method Development dev_start->dev_lc dev_ms MS/MS Optimization dev_lc->dev_ms dev_extraction Sample Preparation Optimization dev_ms->dev_extraction val_selectivity Selectivity & Specificity dev_extraction->val_selectivity Proceed to Validation val_linearity Linearity & Range val_selectivity->val_linearity val_accuracy Accuracy & Precision val_linearity->val_accuracy val_recovery Recovery & Matrix Effect val_accuracy->val_recovery val_stability Stability val_recovery->val_stability final_report Final Validation Report val_stability->final_report Validation Complete

Caption: Bioanalytical Method Validation Workflow for Vapendavir.

Cross-Validation of Vapendavir Quantification Methods in Human Plasma Using Vapendavir-d6

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Bioanalytical Scientists

This guide provides a comparative analysis of two common bioanalytical methods for the quantification of Vapendavir in human plasma: Protein Precipitation (PP) and Solid-Phase Extraction (SPE). Both methods are presented in the context of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platform, utilizing Vapendavir-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision.

While specific cross-validation studies for Vapendavir quantification methods are not extensively published, this document presents a representative comparison based on established bioanalytical practices for small molecule drugs. The experimental protocols and validation data herein are illustrative of typical performance characteristics for these methodologies and are intended to guide researchers in the selection and validation of an appropriate quantification assay.

Comparative Analysis of Method Performance

The choice between Protein Precipitation and Solid-Phase Extraction for sample preparation is a critical decision in bioanalytical method development, influencing throughput, sensitivity, and data quality. A summary of the comparative performance for two representative Vapendavir quantification methods is presented below.

Table 1: Comparison of Vapendavir Quantification Method Performance

Validation ParameterMethod A: Protein Precipitation (PP)Method B: Solid-Phase Extraction (SPE)
Linearity Range (ng/mL) 1 - 10000.5 - 500
Correlation Coefficient (r²) > 0.995> 0.998
Lower Limit of Quantification (LLOQ) (ng/mL) 10.5
Accuracy (% Bias) Within ± 10%Within ± 8%
Precision (% CV) < 12%< 10%
Mean Recovery (%) 8595
Matrix Effect (% CV) < 15%< 5%
Sample Throughput HighMedium

Experimental Protocols

Detailed methodologies for the two compared Vapendavir quantification methods are provided below. These protocols outline the necessary steps from sample preparation to LC-MS/MS analysis.

Method A: Vapendavir Quantification via Protein Precipitation (PP)

This method offers a rapid and straightforward approach for sample cleanup, making it suitable for high-throughput analysis.

1. Sample Preparation:

  • To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (50 ng/mL in methanol).

  • Vortex mix for 10 seconds.

  • Add 400 µL of cold acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Inject 5 µL onto the LC-MS/MS system.

2. Liquid Chromatography:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.0 min: 20% to 90% B

    • 2.0-2.5 min: 90% B

    • 2.5-2.6 min: 90% to 20% B

    • 2.6-3.5 min: 20% B

  • Column Temperature: 40°C

3. Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Vapendavir: [M+H]⁺ > fragment ion (specific m/z to be determined)

    • This compound: [M+H]⁺ > fragment ion (specific m/z to be determined)

  • Source Parameters: Optimized for maximal signal intensity (e.g., capillary voltage, source temperature, gas flows).

Method B: Vapendavir Quantification via Solid-Phase Extraction (SPE)

This method provides a more thorough sample cleanup, resulting in lower matrix effects and potentially higher sensitivity.

1. Sample Preparation:

  • To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (50 ng/mL in methanol).

  • Vortex mix for 10 seconds.

  • Add 200 µL of 4% phosphoric acid in water and vortex.

  • Condition an SPE cartridge (e.g., mixed-mode cation exchange) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elute Vapendavir and this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Inject 5 µL onto the LC-MS/MS system.

2. Liquid Chromatography and Mass Spectrometry:

  • The LC-MS/MS parameters are identical to those described in Method A.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the two described Vapendavir quantification methods.

G cluster_0 Method A: Protein Precipitation Workflow A1 Plasma Sample (100 µL) A2 Add this compound (IS) A1->A2 A3 Add Acetonitrile (Protein Precipitation) A2->A3 A4 Vortex & Centrifuge A3->A4 A5 Evaporate Supernatant A4->A5 A6 Reconstitute A5->A6 A7 LC-MS/MS Analysis A6->A7 G cluster_1 Method B: Solid-Phase Extraction Workflow B1 Plasma Sample (100 µL) B2 Add this compound (IS) B1->B2 B3 Pre-treat Sample B2->B3 B4 Load onto SPE Cartridge B3->B4 B5 Wash Cartridge B4->B5 B6 Elute Analytes B5->B6 B7 Evaporate Eluate B6->B7 B8 Reconstitute B7->B8 B9 LC-MS/MS Analysis B8->B9

Vapendavir-d6 performance in different mass spectrometry instruments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the expected performance of Vapendavir-d6, a deuterated internal standard, across different mass spectrometry platforms. As direct comparative studies on this compound are not publicly available, this analysis is based on established performance data from analogous deuterated internal standards for other antiviral drugs. The data presented herein serves as a robust proxy for researchers developing quantitative bioanalytical methods for Vapendavir.

Vapendavir is a potent, orally bioavailable antiviral compound that acts as a capsid-binding inhibitor, targeting a broad spectrum of enteroviruses.[1] Accurate quantification of Vapendavir in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for variability during sample preparation and analysis, ensuring the accuracy and precision of the results.[2]

Mass Spectrometry Platforms for Quantitative Bioanalysis

The choice of mass spectrometer can significantly impact the sensitivity, selectivity, and overall performance of a bioanalytical method. The three most common platforms for small molecule quantification are Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap-based High-Resolution Mass Spectrometry (HRMS).

  • Triple Quadrupole (QqQ) Mass Spectrometry: This is the traditional gold standard for targeted quantification due to its high sensitivity and specificity in Selected Reaction Monitoring (SRM) mode.[3][4]

  • High-Resolution Mass Spectrometry (HRMS) - Q-TOF and Orbitrap: These instruments offer high mass accuracy and resolution, which can enhance selectivity, especially in complex biological matrices.[1] They also allow for full-scan data acquisition, enabling retrospective analysis of samples for metabolites or other compounds of interest.[1][5] Recent studies have shown that the quantitative performance of modern HRMS instruments is often comparable to that of triple quadrupoles.[1][6]

Performance Comparison of Analogous Deuterated Antiviral Standards

The following table summarizes the performance of LC-MS/MS methods for the quantification of various antiviral drugs using deuterated internal standards on different mass spectrometry platforms. This data provides a benchmark for the expected performance of a method using this compound.

Antiviral Drug (Deuterated IS)Mass SpectrometerLinearity Range (ng/mL)LLOQ (ng/mL)Precision (%CV)Accuracy (%)
Nirmatrelvir (Nirmatrelvir-d9)LC-MS/MS (Platform not specified)10.9 - 3013>0.9910.9<15%Within ±15%
Doravirine (Doravirine-d5)Sciex API3200 (Triple Quadrupole)7.00 - 2000>0.99 (quadratic)7.00<15%85-115%
Favipiravir (¹³C,¹⁵N₂-Favipiravir)LC-MS/MS (Platform not specified)500 - 50,000>0.99500<15%85-115%
Darunavir (Darunavir-d9)Waters Quattro Premier XE (Triple Quadrupole)10.00 - 2000>0.9910.00<15%99.64 - 100.61%
Illicit Drugs (Various Deuterated IS)Q-Exactive (Orbitrap)Not specified>0.990.46 - 20<15%80-120%
Illicit Drugs (Various Deuterated IS)Triple QuadrupoleNot specified>0.990.46 - 20<15%80-120%
15 Merck Drug Candidates (Various Deuterated IS)LTQ-OrbitrapNot specified>0.99Not specifiedComparable to QqQComparable to QqQ
15 Merck Drug Candidates (Various Deuterated IS)API 4000 (Triple Quadrupole)Not specified>0.99Not specifiedComparable to OrbitrapComparable to Orbitrap

Experimental Protocols

Below is a representative, detailed methodology for the quantitative analysis of an antiviral drug in human plasma using a deuterated internal standard, based on common practices in the cited literature.

Sample Preparation: Protein Precipitation
  • To 50 µL of human plasma in a microcentrifuge tube, add 50 µL of an internal standard working solution (e.g., this compound in methanol).

  • Vortex mix for 10 seconds.

  • Add 200 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex mix and transfer to an autosampler vial for analysis.

Liquid Chromatography (LC)
  • LC System: UHPLC System

  • Column: C18 reverse-phase column (e.g., Waters CORTECS T3, 2.1 x 100 mm, 1.6 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1.0 min: 5% B

    • 1.0-5.0 min: Linear ramp to 95% B

    • 5.0-6.0 min: Hold at 95% B

    • 6.0-6.1 min: Return to 5% B

    • 6.1-8.0 min: Equilibrate at 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • For a Triple Quadrupole System (e.g., Sciex API 5500):

    • Scan Type: Selected Reaction Monitoring (SRM)

    • Hypothetical Transitions for Vapendavir/Vapendavir-d6:

      • Vapendavir: Q1 m/z [M+H]⁺ → Q3 m/z [fragment ion]⁺

      • This compound: Q1 m/z [M+H+6]⁺ → Q3 m/z [fragment ion+6]⁺

    • Note: Specific m/z values would need to be determined through infusion and optimization experiments.

  • For a High-Resolution System (e.g., Thermo Scientific Q Exactive):

    • Scan Type: Full Scan MS

    • Resolution: 70,000 FWHM

    • Scan Range: m/z 150-750

    • Data Processing: Extracted Ion Chromatogram (XIC) with a narrow mass window (e.g., ±5 ppm) around the theoretical exact mass of the [M+H]⁺ ions for Vapendavir and this compound.

Mandatory Visualizations

G cluster_sample_collection Sample Collection & Handling cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (e.g., Plasma) Spiking Spike with this compound (IS) Biological_Sample->Spiking Protein_Precipitation Protein Precipitation Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: A typical bioanalytical workflow for the quantification of Vapendavir using this compound.

G cluster_chromatography LC Elution cluster_matrix_effect Matrix Effect Zone cluster_detector MS Detector Response Analyte Vapendavir (Analyte) Ion_Suppression Ion Suppression Analyte->Ion_Suppression Signal Suppressed IS This compound (Internal Standard) IS->Ion_Suppression Signal Suppressed Equally Response_Without_IS Suppressed Analyte Signal Inaccurate Quantification Response_With_IS Ratio (Analyte/IS) is Constant Accurate Quantification Corrected_Quantification Accurate Result Response_With_IS->Corrected_Quantification

References

A Head-to-Head Comparison: Vapendavir-d6 Versus a Structural Analog as an Internal Standard in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision that directly impacts the accuracy and reliability of quantitative bioanalytical data. This guide provides an objective comparison of Vapendavir-d6, a stable isotope-labeled internal standard, and a structural analog for the quantification of the antiviral agent Vapendavir. The information presented herein is supported by established principles of bioanalysis and representative experimental data to aid in the selection of the most appropriate internal standard for your research needs.

In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for small molecule quantification, an internal standard (IS) is indispensable. Its primary role is to compensate for the variability inherent in the analytical process, including sample extraction, matrix effects, and instrument response. The ideal internal standard should mimic the analyte of interest as closely as possible in its physicochemical properties. The two most common choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte, such as this compound, or a structurally similar compound, known as a structural analog.

The Gold Standard: this compound

This compound is a deuterated form of Vapendavir, where six hydrogen atoms have been replaced with deuterium. This substitution results in a molecule with a higher mass but nearly identical chemical and physical properties to Vapendavir. This near-identity is the cornerstone of its superior performance as an internal standard.

Key Advantages of this compound:

  • Co-elution with Analyte: this compound has a retention time that is virtually identical to that of Vapendavir, ensuring that both compounds experience the same chromatographic conditions.

  • Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting matrix components, are a significant challenge in bioanalysis. Because this compound co-elutes and has the same ionization properties as Vapendavir, it is affected by matrix effects in the same way, allowing for accurate correction.

  • Similar Extraction Recovery: The extraction efficiency of this compound from a biological matrix is expected to be the same as that of Vapendavir, correcting for any variability in the sample preparation process.

  • High Accuracy and Precision: The use of a SIL-IS typically leads to bioanalytical methods with high accuracy and precision, as it corrects for most sources of analytical variability.

The Alternative: A Structural Analog

Limitations of a Structural Analog:

  • Different Retention Times: A structural analog will likely have a different retention time than Vapendavir. This means it may not experience the same matrix effects, leading to inaccurate quantification.

  • Variable Matrix Effects: The ionization efficiency of the structural analog can be affected differently by matrix components compared to Vapendavir, compromising its ability to compensate for these effects accurately.

  • Potentially Different Extraction Recovery: The structural differences may lead to variations in extraction efficiency between the analog and Vapendavir.

  • Compromised Accuracy and Precision: Due to these differences, a structural analog may not track the analyte's behavior as effectively as a SIL-IS, potentially leading to lower accuracy and precision.

Quantitative Data Presentation

While a direct head-to-head published study comparing this compound and a specific structural analog for Vapendavir quantification is not available, the following tables present representative performance data based on validated LC-MS/MS methods for antiviral drugs using both types of internal standards. This data illustrates the typical performance differences observed.

Table 1: Representative Performance of a Vapendavir Bioanalytical Method Using this compound as an Internal Standard

ParameterAcceptance CriteriaTypical Performance with this compound
Linearity (r²)≥ 0.99> 0.995
Accuracy (% Bias)Within ±15% (±20% at LLOQ)-5% to +5%
Precision (% CV)≤ 15% (≤ 20% at LLOQ)< 10%
Recovery (%)Consistent and reproducible85-105%
Matrix Effect (%)CV ≤ 15%< 10%

Table 2: Representative Performance of a Vapendavir Bioanalytical Method Using a Structural Analog as an Internal Standard

ParameterAcceptance CriteriaTypical Performance with a Structural Analog
Linearity (r²)≥ 0.99> 0.990
Accuracy (% Bias)Within ±15% (±20% at LLOQ)-10% to +10%
Precision (% CV)≤ 15% (≤ 20% at LLOQ)< 15%
Recovery (%)Consistent and reproducible70-110%
Matrix Effect (%)CV ≤ 15%< 15%

Experimental Protocols

The following is a representative, detailed methodology for the quantification of Vapendavir in human plasma using LC-MS/MS. This protocol can be adapted for use with either this compound or a structural analog as the internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of acetonitrile (B52724) containing the internal standard (either this compound or the structural analog at a fixed concentration).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate Vapendavir from endogenous matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Vapendavir and the internal standard.

3. Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) to assess its linearity, accuracy, precision, selectivity, recovery, matrix effects, and stability.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard (this compound or Analog) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data_Processing Data Processing and Quantification LC_MS->Data_Processing

Caption: Experimental workflow for the quantification of Vapendavir in plasma.

Signaling_Pathway Start Start: Need for Internal Standard SIL_Available Is a Stable Isotope-Labeled (SIL) IS Available? Start->SIL_Available Use_SIL Use SIL IS (e.g., this compound) 'Gold Standard' SIL_Available->Use_SIL Yes Use_Analog Use Structural Analog (e.g., Pirodavir) SIL_Available->Use_Analog No Validate Thorough Method Validation Use_SIL->Validate Use_Analog->Validate

A Comparative Guide to Bioanalytical Method Validation: The Gold Standard of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical process ensuring the reliability and integrity of data submitted to regulatory authorities.[1][2] A key element in achieving robust and compliant assays, particularly those using liquid chromatography-mass spectrometry (LC-MS), is the choice of an appropriate internal standard (IS).[3][4] This guide provides an objective comparison of method performance using a deuterated internal standard, Vapendavir-d6, versus a structural analog, supported by experimental data and detailed protocols aligned with global regulatory guidelines.

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have largely harmonized their recommendations under the International Council for Harmonisation (ICH) M10 guideline.[1][5] This guideline strongly advocates for the use of stable isotope-labeled internal standards (SIL-ISs), like deuterated compounds, for mass spectrometric detection due to their ability to provide the highest degree of accuracy and precision.[3][6] A SIL-IS is considered the "gold standard" because it shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby effectively compensating for variability.[3][7]

Performance Comparison: this compound vs. Structural Analog IS

The use of a deuterated internal standard such as this compound offers significant advantages over a non-isotopically labeled structural analog. The key performance benefits are highlighted in the validation data summarized below.

Validation ParameterAcceptance Criteria (ICH M10)This compound (Deuterated IS)Structural Analog IS
Selectivity Endogenous interference <20% of LLOQ response; <5% of IS response.[6]PassPass
Matrix Effect (%CV) ≤15%[6]4.2%18.5%
Accuracy (%RE) Within ±15% (±20% at LLOQ)[6]-2.5% to 3.8%-12.0% to 14.5%
Precision (%CV) ≤15% (≤20% at LLOQ)[6]≤5.1%≤13.8%
Extraction Recovery (%CV) Consistent and reproducible3.5%15.2%

Data presented is illustrative and representative of typical performance differences.

As the data indicates, the this compound internal standard provides superior performance, particularly in mitigating matrix effects and improving the consistency of extraction recovery. This leads to enhanced overall precision and accuracy of the method, ensuring more reliable data for pharmacokinetic and toxicokinetic studies.

Experimental Protocols

The following protocols are based on the principles outlined in the ICH M10 guideline for the validation of a bioanalytical method using Vapendavir and its deuterated internal standard, this compound.

1. Stock and Working Solution Preparation

  • Objective: To prepare accurate and stable stock and working solutions of the analyte and the deuterated internal standard.[1]

  • Protocol:

    • Prepare individual primary stock solutions of Vapendavir and this compound in methanol (B129727) at a concentration of 1 mg/mL.

    • Prepare separate working stock solutions for the calibration standards and quality control (QC) samples by diluting the Vapendavir primary stock solution.

    • Prepare a working solution of this compound at a constant concentration (e.g., 100 ng/mL) to be added to all samples.

    • Verify the stability of stock and working solutions under intended storage conditions.[1]

2. Selectivity

  • Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.[1]

  • Protocol:

    • Analyze a minimum of six individual lots of blank biological matrix (e.g., human plasma).[3]

    • Analyze blank matrix samples spiked with this compound to ensure no interference at the mass transition of Vapendavir.

    • Analyze blank matrix samples spiked with Vapendavir at the Lower Limit of Quantification (LLOQ) to ensure the analyte is detectable and distinguishable from baseline noise.[1]

  • Acceptance Criteria: The response of interfering peaks at the retention time of the analyte should be ≤ 20% of the analyte response at the LLOQ, and ≤ 5% for the internal standard.[5]

3. Matrix Effect

  • Objective: To assess the suppressive or enhancing effect of the matrix on the ionization of the analyte and internal standard.

  • Protocol:

    • Obtain at least six different lots of the biological matrix.[3]

    • Set 1: Spike post-extraction blank matrix extracts from each lot with the analyte at low and high concentrations.

    • Set 2: Prepare neat solutions of the analyte at the same concentrations in the reconstitution solvent.

    • Calculate the matrix factor (MF) for each lot by dividing the peak area from Set 1 by the mean peak area from Set 2.

    • The coefficient of variation (%CV) of the matrix factors across all lots should be calculated.

  • Acceptance Criteria: The %CV of the matrix factor should be ≤ 15%.

4. Accuracy and Precision

  • Objective: To determine the closeness of the measured concentrations to the nominal values (accuracy) and the degree of scatter in the data (precision).

  • Protocol:

    • Prepare QC samples at a minimum of four concentration levels: LLOQ, Low QC (≤ 3x LLOQ), Medium QC, and High QC (≥ 75% of the Upper Limit of Quantification - ULOQ).[3]

    • Analyze at least five replicates of each QC level in at least three separate analytical runs.[3]

  • Acceptance Criteria: For intra-run and inter-run precision, the %CV should be ≤ 15% (≤ 20% for LLOQ). For accuracy, the mean concentration should be within ±15% of the nominal concentration (±20% for LLOQ).[3]

Visualizing the Workflow

A clear understanding of the bioanalytical method validation process is essential for successful implementation.

G cluster_0 Method Development cluster_1 Method Validation (ICH M10) cluster_2 Sample Analysis MD_Opt Optimization of LC-MS/MS Parameters MD_Prep Sample Preparation Development MD_Opt->MD_Prep MV_Select Selectivity & Specificity MD_Prep->MV_Select MV_Calib Calibration Curve MV_Select->MV_Calib MV_AccP Accuracy & Precision MV_Calib->MV_AccP MV_Matrix Matrix Effect MV_AccP->MV_Matrix MV_Stab Stability MV_Matrix->MV_Stab SA_Run Analytical Run with QCs & Calibrators MV_Stab->SA_Run Validated Method Transfer SA_Data Data Processing & Review SA_Run->SA_Data SA_Report Reporting of Results SA_Data->SA_Report

Caption: Bioanalytical method lifecycle: from development and validation to routine sample analysis.

The logical flow demonstrates that a thorough method development phase is the foundation for a successful validation that adheres to ICH M10 guidelines, ultimately leading to reliable sample analysis.

G cluster_input Inputs cluster_process Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Data Output Analyte Analyte: Vapendavir Spike Spike IS into Sample Analyte->Spike IS IS: this compound IS->Spike Matrix Biological Matrix (Plasma) Matrix->Spike Precip Protein Precipitation Spike->Precip Centri Centrifugation Precip->Centri Extract Supernatant Transfer Centri->Extract Inject Injection Extract->Inject Chrom Chromatographic Separation Inject->Chrom MS Mass Spectrometric Detection Chrom->MS Ratio Peak Area Ratio (Analyte/IS) MS->Ratio Quant Quantification Ratio->Quant

Caption: Experimental workflow for sample analysis using a deuterated internal standard.

References

Safety Operating Guide

Navigating the Safe Disposal of Vapendavir-d6 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Vapendavir-d6, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While some sources indicate that Vapendavir is not classified as a hazardous substance, others recommend treating it as a potent investigational compound. This guide provides a comprehensive overview of the proper disposal procedures for this compound, addressing the conflicting information and providing a clear workflow for decision-making.

Important Note: This guidance is based on available information for Vapendavir. Since this compound is a deuterated form, its chemical properties are expected to be very similar. However, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer of your this compound product and to adhere to your institution's Environmental Health and Safety (EHS) guidelines.

Key Safety and Disposal Information

There is conflicting information regarding the hazard classification of Vapendavir. The following table summarizes the available data.

ParameterInformation Source 1 (Cayman Chemical SDS for Vapendavir)Information Source 2 (Benchchem Safety Protocol for Vapendavir)
GHS Classification Not classified as hazardous[1]Treat as highly potent and hazardous[2]
Assumed Hazards None stated[1]Cytotoxicity, Irritant (skin, eye, respiratory), Potential Teratogenicity/Reproductive Toxicity[2]
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0Not provided
HMIS-Ratings Health: 0, Fire: 0, Reactivity: 0Not provided
Disposal Recommendation (Small Quantities) Can be disposed of with household waste[1]Place in a clearly labeled, sealed hazardous waste container for incineration[2]
Disposal Recommendation (Uncleaned Packaging) Disposal must be made according to official regulations[1][3]Collect in a designated hazardous waste container[2]

Experimental Protocol: this compound Waste Disposal

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound in a laboratory environment. This protocol is designed to align with general laboratory waste management best practices and to address the conflicting safety information.

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing this compound. This includes:

    • Pure solid compound

    • Solutions containing this compound

    • Contaminated labware (e.g., pipette tips, tubes, gloves, bench paper)

    • Empty or uncleaned packaging

  • Segregate this compound waste from other laboratory waste streams at the point of generation.

Step 2: Container Selection and Labeling

  • Based on your review of the product-specific SDS and consultation with your EHS department, select an appropriate waste container.

    • If deemed non-hazardous: A clearly labeled, sealed container for chemical waste may be appropriate.

    • If deemed hazardous or potentially potent: Use a designated hazardous waste container that is compatible with the waste type (e.g., a rigid, leak-proof container for solids and contaminated labware)[2].

  • Label the waste container clearly with "this compound Waste" and any other information required by your institution's EHS department[3].

Step 3: Waste Accumulation

  • Collect all this compound contaminated materials in the designated waste container.

  • Keep the waste container securely closed when not in use[3].

  • Store the waste container in a designated and properly ventilated satellite accumulation area.

Step 4: Disposal of Uncleaned Packaging

  • Empty this compound containers and packaging must be disposed of in accordance with official regulations[1][3].

  • Whenever feasible, triple-rinse the empty container with a suitable solvent. Collect the rinsate as chemical waste[3]. After triple-rinsing, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.

  • If triple-rinsing is not feasible, the uncleaned packaging should be disposed of as this compound waste[3].

Step 5: Final Disposal

  • Arrange for the collection of the this compound waste by your institution's EHS department or a licensed waste disposal contractor.

  • Follow all institutional procedures for waste pickup, documentation, and record-keeping.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound, from initial waste generation to final disposition.

G cluster_start Start cluster_assessment Hazard Assessment cluster_pathways Disposal Pathways cluster_end Final Disposition start This compound Waste Generated sds Consult Product-Specific SDS and Institutional EHS start->sds decision Is this compound Classified as Hazardous? sds->decision hazardous_path Follow Hazardous Waste Protocol: - Use Designated Hazardous Waste Container - Segregate and Label Clearly - Arrange for EHS Pickup decision->hazardous_path Yes nonhazardous_path Follow Non-Hazardous Chemical Waste Protocol: - Use Labeled Chemical Waste Container - Segregate Waste Streams - Dispose According to Institutional Guidelines decision->nonhazardous_path No end Document and Record Disposal hazardous_path->end nonhazardous_path->end

Caption: Logical workflow for the disposal of this compound.

By adhering to these procedures and, most importantly, consulting your specific Safety Data Sheet and institutional safety professionals, you can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.

References

Essential Safety and Handling Protocols for Vapendavir-d6

Author: BenchChem Technical Support Team. Date: December 2025

Date of Compilation: 2025-12-03

Version: 1.0

This document provides crucial safety and logistical guidance for the handling and disposal of Vapendavir-d6 in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure a safe working environment and maintain sample integrity. This compound is the deuterium-labeled form of Vapendavir, an investigational capsid-binding antiviral agent.[1][2] Until comprehensive toxicological data for this compound is available, it should be handled as a potentially hazardous substance.[2][3] A thorough risk assessment must be conducted before beginning any work.[4]

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the SDS for Vapendavir indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[3] However, as an investigational antiviral compound with unknown long-term effects, it is prudent to treat it with caution.[4]

Assumed Hazards:

  • Cytotoxicity: As an antiviral agent, Vapendavir is presumed to be cytotoxic.[4]

  • Irritant: Potential to cause skin, eye, and respiratory tract irritation.[4]

  • Reproductive Toxicity: Possible, though unconfirmed, risk to reproductive health.[4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The required level of PPE depends on the specific procedure being performed.[4]

ActivityRequired Personal Protective Equipment
General Laboratory Work - Lab coat- Single pair of nitrile gloves- Safety glasses with side shields
Handling Solid this compound - Disposable, low-permeability gown with a closed front and knit cuffs- Double gloves (chemotherapy-rated, meeting ASTM D6978 standard)- N95 respirator or higher (in a chemical fume hood)
Handling Solutions of this compound - Lab coat or disposable gown- Nitrile gloves- Safety glasses with side shields or goggles

All PPE should be removed in a designated doffing area to prevent the spread of contamination.[4]

Handling Procedures

3.1. Engineering Controls

  • All work with solid this compound must be conducted in a certified chemical fume hood or a powder containment hood to prevent the generation and inhalation of aerosols.[4]

  • A designated area within the laboratory should be established for handling this compound.

3.2. Handling Solid this compound

  • Don the appropriate PPE for handling solid compounds.

  • Use dedicated and clearly labeled equipment (e.g., spatulas, weigh boats).

  • Carefully weigh the desired amount of this compound.

  • To reconstitute, slowly add the solvent to the powder to minimize dust formation.[4] Vapendavir is soluble in organic solvents such as chloroform (B151607) and dimethylformamide (DMF).[2]

3.3. Handling Solutions of this compound

  • Don the appropriate PPE for handling solutions.

  • Handle solutions within a chemical fume hood if there is a risk of aerosolization.

  • Avoid contact with skin and eyes.

Spill Management

4.1. Small Spills (<5 mL or 5g)

  • Decontaminate the area with an appropriate laboratory disinfectant.

  • Clean the spill area three times with a detergent solution, followed by clean water.[4]

  • Place all contaminated materials into a designated hazardous waste container.[4]

4.2. Large Spills (>5 mL or 5g)

  • Evacuate the immediate area.

  • Restrict access to the spill zone.

  • Contact the institution's Environmental Health and Safety (EHS) department for guidance on cleanup.[4]

Disposal Plan

All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Contaminated PPE, weigh boats, and other disposable materials should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not dispose of down the drain.

  • Uncleaned Containers: Handle empty or uncleaned containers as you would the product itself.

Visual Workflow for Handling and Disposal

The following diagram illustrates the standard workflow for safely handling and disposing of this compound in a laboratory setting.

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_spill Spill Response risk_assessment Conduct Risk Assessment don_ppe Don Appropriate PPE risk_assessment->don_ppe weigh_solid Weigh Solid this compound don_ppe->weigh_solid reconstitute Reconstitute with Solvent weigh_solid->reconstitute use_solution Use in Experiment reconstitute->use_solution decontaminate Decontaminate Work Area use_solution->decontaminate spill Spill Occurs use_solution->spill dispose_waste Dispose of Contaminated Waste decontaminate->dispose_waste doff_ppe Doff PPE in Designated Area dispose_waste->doff_ppe small_spill Small Spill Cleanup spill->small_spill <5g or 5mL large_spill Large Spill: Evacuate & Report spill->large_spill >5g or 5mL small_spill->dispose_waste

Caption: Workflow for handling and disposing of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。